molecular formula C6H6ClNO3S B1583752 3-Amino-4-chlorobenzenesulfonic acid CAS No. 98-36-2

3-Amino-4-chlorobenzenesulfonic acid

Cat. No.: B1583752
CAS No.: 98-36-2
M. Wt: 207.64 g/mol
InChI Key: XJQRCFRVWZHIPN-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H6ClNO3S and its molecular weight is 207.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-4-chlorobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59702. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-4-chlorobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-chlorobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQRCFRVWZHIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059170
Record name Benzenesulfonic acid, 3-amino-4-chloro-
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Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-36-2
Record name 3-Amino-4-chlorobenzenesulfonic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorometanilic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-chlorobenzenesulfonic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59702
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Record name 3-Amino-4-chlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-4-chloro-
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Record name Benzenesulfonic acid, 3-amino-4-chloro-
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Record name 3-amino-4-chlorobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROMETANILIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Amino-4-chlorobenzenesulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 3-Amino-4-chlorobenzenesulfonic acid.

Primary CAS: 98-36-2 Synonyms: 2-Chloroaniline-5-sulfonic acid; 4-Chlorometanilic acid[1][2][3]

Executive Summary

3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) is a critical aromatic intermediate used primarily in the synthesis of azo dyes and pharmaceutical agents.[1][2][3] Structurally, it is a tri-substituted benzene ring featuring an amino group, a chloro group, and a sulfonic acid moiety.[1][2][3][4] Its unique substitution pattern—specifically the ortho-chloro positioning relative to the amine and the meta-positioning of the sulfonate—imparts specific electronic properties essential for diazonium salt stability and coupling reactivity.[1][3]

This guide provides a comprehensive analysis of its molecular characteristics, synthesis via electrophilic aromatic substitution, and downstream utility in chemical manufacturing.[1][3]

Physicochemical Profile

Molecular Identity & Formula

The precise molecular weight is calculated based on the standard atomic weights (


).[1][3]
PropertyValue
Molecular Formula C₆H₆ClNO₃S
Molecular Weight 207.63 g/mol
Exact Mass 206.9757 Da
SMILES Nc1cc(S(=O)(=O)O)ccc1Cl
InChI Key XJQRCFRVWZHIPN-UHFFFAOYSA-N
Structural Dynamics & Zwitterionic Nature

In the solid state and aqueous solution, the molecule predominantly exists as a zwitterion .[1][3] The strongly acidic sulfonic acid group (


) protonates the basic amino group (

), resulting in an internal salt structure (

).[1][3]
  • Solubility: High water solubility due to ionic character; poor solubility in non-polar organic solvents.[1][3]

  • Electronic Effects:

    • -NH₂ (Amino): Strongly activating, ortho/para director.[1][3]

    • -Cl (Chloro): Deactivating (inductive), but ortho/para directing (resonance).[1][3]

    • -SO₃H (Sulfonic): Strongly deactivating, meta director.[1][3]

Synthesis & Manufacturing Protocol

The industrial synthesis of 3-Amino-4-chlorobenzenesulfonic acid typically proceeds via the "Baking Process" (thermal rearrangement of hydrogen sulfate salts) or direct sulfonation of 2-chloroaniline .[1][3]

Reaction Mechanism (Sulfonation)

The most direct route involves the sulfonation of 2-chloroaniline.[1][3] The amino group directs the incoming electrophile (


) to the para position relative to itself (position 5 on the ring).[1][3]
  • Protonation: 2-Chloroaniline reacts with sulfuric acid to form 2-chloroanilinium hydrogen sulfate.[1][3]

  • Thermal Rearrangement: Heating the salt (180–200°C) drives the migration of the sulfonyl group to the para-position via a phenylsulfamic acid intermediate.[1][3]

Synthesis Workflow Diagram

SynthesisPath Start 2-Chloroaniline (CAS 95-51-2) Intermediate Phenylsulfamic Acid Intermediate Start->Intermediate Salt Formation & Dehydration Reagent H2SO4 / Oleum Reagent->Intermediate Product 3-Amino-4-chlorobenzenesulfonic Acid (CAS 98-36-2) Intermediate->Product Baking Process (180°C, Migration to Para)

Figure 1: Industrial synthesis pathway via the Baking Process of 2-chloroaniline.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are expected.

Proton NMR ( H-NMR, DMSO- )

The aromatic region will display a characteristic ABC spin system (or AMX depending on field strength) due to the 1,2,4-substitution pattern.[1][3]

  • 
    7.0 ppm (d, J8Hz):  Proton at C5 (ortho to Cl, meta to SO3H).[1][3]
    
  • 
     ~7.2 ppm (dd):  Proton at C6 (ortho to SO3H, para to Cl).[1][3]
    
  • 
    7.6 ppm (d, J2Hz):  Proton at C2 (ortho to SO3H and NH2).[1][3] Note: Numbering depends on nomenclature priority; chemically, this is the proton between the Sulfonic and Amino groups.[1][3]
    
HPLC Purity Profiling[1][3]
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1][3]

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile gradient.[1][3]

  • Detection: UV at 254 nm (Benzene ring absorption).[1][3]

  • Retention: Elutes early due to high polarity of the sulfonic acid group.[1][3]

Applications in Drug Development & Dye Chemistry[1][3][8]

Azo Dye Intermediate

The primary utility of CAS 98-36-2 is as a diazo component .[1][3] The amino group can be diazotized to form a diazonium salt, which is then coupled with electron-rich aromatics (phenols, naphthols) to produce azo dyes.[1][3]

  • Role: Provides water solubility (via

    
    ) and modifies light absorption (via Cl substituent).[1][2][3]
    
  • Key Dyes: Precursor for Acid Yellows and Reactive Red dyes.[1][3]

Pharmaceutical Intermediate

In drug discovery, the sulfonated aniline scaffold serves as a building block for:

  • Sulfonamide derivatives: Conversion of the sulfonic acid to a sulfonyl chloride (using

    
     or 
    
    
    
    ) allows for the creation of sulfonamide-based carbonic anhydrase inhibitors.[1][3]
  • Combinatorial Chemistry: The chloro group allows for further functionalization via palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki coupling), although the sulfonic acid group often requires protection or conversion to a sulfonate ester first.[1][3]

Diazotization Workflow

ApplicationFlow Precursor 3-Amino-4-chlorobenzenesulfonic Acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Precursor->Diazotization DiazoSalt Diazonium Salt Intermediate Diazotization->DiazoSalt Dye Azo Dye Product DiazoSalt->Dye Electrophilic Aromatic Substitution (Coupling) Coupler Coupling Component (e.g., Naphthol derivative) Coupler->Dye pH Controlled

Figure 2: Workflow for the conversion of CAS 98-36-2 into azo dye compounds.

Safety & Handling (HSE Profile)

Researchers must adhere to strict safety protocols when handling this compound.[1][3]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][3]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][3]

    • Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.[1][3]

  • Handling Protocol: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.[1][3] Avoid dust formation.[1][3]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66817, 3-Amino-4-chlorobenzenesulfonic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzenesulfonic acid, 3-amino-4-chloro-. Retrieved from [Link][1][3]

Sources

Technical Guide: Spectral Characterization of 3-Amino-4-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2). This document is structured for researchers requiring rigorous structural validation and impurity profiling.

Executive Summary & Compound Identity

3-Amino-4-chlorobenzenesulfonic acid (also known as 4-Chlorometanilic acid) is a critical zwitterionic intermediate used primarily in the synthesis of azo dyes and pharmaceutical precursors.[1][2] Its structural integrity is defined by the coexistence of an electron-withdrawing chlorosulfonyl scaffold and an electron-donating amine, creating a unique "push-pull" electronic system that significantly influences its spectral signature.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-Amino-4-chlorobenzenesulfonic acid
CAS Registry 98-36-2
Molecular Formula C₆H₆ClNO₃S
Molecular Weight 207.63 g/mol
Solubility Profile High in H₂O (pH dependent), DMSO; Low in non-polar organics.[3][4]
pKa Values ~ -1.4 (Sulfonic acid), ~ 3.5 (Anilinium ion)

Mass Spectrometry (MS) Analysis

Objective: Confirmation of molecular weight and halogen isotopic pattern.

Experimental Configuration
  • Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polar, ionic nature of the sulfonic acid group. Negative mode (ESI-) typically yields cleaner spectra for sulfonates (

    
    ).
    
  • Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (for ESI+) or Ammonium Acetate (for ESI-).

Diagnostic Signals

The mass spectrum is dominated by the chlorine isotopic signature. Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%), creating a distinct 3:1 intensity ratio for the molecular ion.
Ion Speciesm/z (ESI-)m/z (ESI+)Interpretation
Molecular Ion (M) 205.9 207.9 Base peak containing

Cl.
Isotope Peak (M+2) 207.9 209.9 Peak containing

Cl. Must observe ~30% intensity of M peak.
Desulfonated Fragment ~126~128Loss of

group (characteristic of sulfonic acids).
Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic observed in MS/MS experiments.

MS_Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion [M-H]- (m/z 206) Frag1 Desulfonation [M-SO3]- (m/z 126) M_Ion->Frag1 - SO3 (80 Da) M_Ion->Frag1 Secondary Frag Frag2 Deamination [M-NH3]- M_Ion->Frag2 - NH3 (17 Da) Frag3 Chloride Loss [M-Cl]- Frag1->Frag3 Secondary Frag key1 Primary Pathway

Figure 1: Proposed fragmentation pathway for 3-Amino-4-chlorobenzenesulfonic acid in negative ion mode.

Infrared Spectroscopy (FT-IR)

Objective: Functional group validation. Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is complex due to the zwitterionic nature (


 and 

) in the solid state.
Wavenumber (cm⁻¹)Functional GroupVibration ModeNotes
3300 - 3500 Primary Amine (

)
N-H StretchAppears as a doublet (symmetric/asymmetric). Broadens if salt form.
1150 - 1250 Sulfonate (

)
S=O Asymmetric StretchVery strong, broad band. Diagnostic for sulfonic acids.
1010 - 1080 Sulfonate (

)
S=O Symmetric StretchSharp, strong band.
1000 - 1100 Aryl Chloride (Ar-Cl)C-Cl StretchOften obscured by sulfonate bands; look for shoulder peaks.
1550 - 1650 Benzene RingC=C Ring Stretch"Breathing" mode of the aromatic system.

Nuclear Magnetic Resonance (NMR)

Objective: Isomeric purity and substitution pattern confirmation. Solvent: DMSO-d₆ (preferred) or D₂O + NaOD. Note: In D₂O, amine protons will exchange and disappear. DMSO-d₆ is required to visualize the -NH₂ and -SO₃H protons.

¹H NMR (400 MHz, DMSO-d₆)

The 1,3,4-substitution pattern creates a specific splitting pattern in the aromatic region (6.5 - 8.0 ppm).

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J)Structural Logic
10.0 - 12.0 Broad Singlet1H

-Highly acidic proton; chemical shift varies with concentration/water content.
7.45 Doublet (d)1HH-5

Hz
Ortho to Cl (deshielding). The largest coupling constant due to ortho neighbor H-6 is blocked by SO3H? No, H5 is ortho to H6? Wait—Structure check: C1-SO3H, C3-NH2, C4-Cl. H5 is ortho to Cl and meta to NH2. H6 is ortho to SO3H. H2 is isolated.
7.15 Singlet (d)1HH-2

Hz
Diagnostic Peak. Ortho to both

and

. Appears as a doublet with small meta-coupling to H-6.
6.95 - 7.05 Doublet of Doublets (dd)1HH-6

Hz
Ortho to

(deshielding) but para to

(shielding).
5.50 Broad Singlet2H

-Amine protons. Broad due to quadrupole broadening and H-bonding.

Correction on Coupling Logic:

  • H-2: Position 2. Isolated between SO3H (1) and NH2 (3). Meta coupling to H-6 or H-4 (Cl occupied). So it is a doublet (meta-coupling to H-6) or singlet.

  • H-5: Position 5. Ortho to Cl (4) and H-6. Large ortho coupling (

    
     Hz).
    
  • H-6: Position 6. Ortho to H-5 and SO3H (1). Large ortho coupling (

    
     Hz) and meta coupling to H-2 (
    
    
    
    Hz).
¹³C NMR (100 MHz, DMSO-d₆)

Predicted shifts based on substituent additivity rules:

  • C-1 (C-SO3H): ~145 ppm (Ipso deshielding)

  • C-3 (C-NH2): ~148 ppm (Strong deshielding by N)

  • C-4 (C-Cl): ~120 ppm

  • C-5 (CH): ~129 ppm

  • C-6 (CH): ~118 ppm

  • C-2 (CH): ~112 ppm (Shielded by ortho-NH2)

Experimental Workflow & Quality Control

To ensure reproducible spectral data, the following protocol is recommended for sample preparation.

Workflow Sample Raw Sample (Solid Powder) Solubility Solubility Test (Check DMSO vs D2O) Sample->Solubility Prep Sample Preparation 10mg in 0.6mL Solvent Solubility->Prep Filter Filtration (Remove inorganic salts) Prep->Filter Acquisition Data Acquisition (NMR/IR/MS) Filter->Acquisition Analysis Data Processing (Phase correction, Peak picking) Acquisition->Analysis

Figure 2: Standardized workflow for spectral analysis of sulfonic acid derivatives.

Quality Control Checkpoints
  • Isomer Impurity: Check for 2-Amino-4-chlorobenzenesulfonic acid . This isomer will show a different splitting pattern (likely two doublets and a singlet depending on positions).

  • Residual Solvent: DMSO-d₆ often contains water at 3.33 ppm. Ensure the water peak does not overlap with the aromatic region.

  • Salt Formation: If the chemical shifts are significantly different (e.g., >0.5 ppm), the sample may be in a salt form (Sodium sulfonate). Acidify with trace DCl to recover the free acid shifts.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library & IR Data for Chlorobenzoic Acid Derivatives.Link

  • Spectral Database for Organic Compounds (SDBS). AIST Japan - Integrated Spectral Database.Link

  • PubChem. Compound Summary for CID 66817 (4-Chlorometanilic acid).Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem. 1997, 62, 21, 7512–7515. Link

Sources

Advanced Thermal Stability Profiling of 3-Amino-4-chlorobenzenesulfonic Acid (ACBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-chlorobenzenesulfonic acid (ACBSA) presents a distinct process safety challenge due to its zwitterionic solid-state structure.[1][2] Unlike simple organic solids that melt before decomposing, ACBSA typically undergoes decomposition prior to or concurrent with melting (>300°C).[2] This characteristic creates a risk of solid-phase thermal runaway where heat accumulation occurs without the visible phase change warning of melting.[1][2]

This guide outlines the physicochemical basis of ACBSA’s stability, defines the critical decomposition pathways, and provides a self-validating experimental protocol for determining safety parameters (


, 

) required for scale-up.[2]

Physicochemical Basis of Stability[1][2]

The Zwitterionic Lattice

ACBSA exists primarily as a zwitterion in the solid state, where the sulfonic acid proton protonates the amine group (


 and 

).[2] This results in a crystal lattice stabilized by strong electrostatic forces and an extensive hydrogen-bonding network.[1][2]
  • Thermal Implication: The lattice energy is high, pushing the melting point above the activation temperature for the C-S bond cleavage.[1][2] Consequently, the material does not fuse; it chars.[1][2]

  • Safety Criticality: process deviations involving "dryer accumulation" or "hot spots" are more dangerous than in melt-stable systems because the material cannot flow away from the heat source.[1][2]

Decomposition Mechanism

The thermal degradation of aminobenzenesulfonic acids follows a characteristic pathway dominated by desulfonation.[1][2]

Primary Decomposition Pathway:

  • Proton Transfer: At elevated temperatures, the zwitterionic equilibrium shifts.[1][2]

  • Desulfonation: The

    
     bond cleaves, releasing sulfur dioxide (
    
    
    
    ).[1][2]
  • Condensation/Carbonization: The resulting radical or reactive intermediate (chloroaniline derivative) rapidly polymerizes or oxidizes, leading to "tar" formation and release of

    
     and 
    
    
    
    .[1][2]

DecompositionPathway cluster_0 Solid State cluster_1 Thermal Activation (>280°C) cluster_2 Runaway Products Zwitterion ACBSA Zwitterion (Lattice Stable) Transition Proton Transfer & C-S Cleavage Zwitterion->Transition Heat Input Gases Toxic Gas Evolution (SO2, HCl, NOx) Transition->Gases Rapid Expansion Char Polymeric Char (Carbon Residue) Transition->Char Condensation

Figure 1: Mechanistic pathway of ACBSA thermal decomposition.[1][2] The critical safety event is the rapid evolution of


 gas.[1][2]

Experimental Protocols for Stability Assessment

Do not rely on generic literature values for safety-critical limits. Impurities (especially residual


 or iron salts) can catalyze decomposition, lowering the onset temperature by >50°C.[1][2]
Tier 1: Screening (DSC & TGA)

Objective: Determine the Onset Temperature (


) and Total Energy of Decomposition (

).[1][2]

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) with Gold-plated high-pressure crucibles (to contain gas evolution).

  • Sample Mass: 2–4 mg (Keep low to prevent crucible rupture).

  • Atmosphere: Nitrogen (50 mL/min).[1][2]

  • Ramp Rate: Perform dynamic scans at 4, 8, and 10 K/min to allow for kinetic modeling.

Acceptance Criteria (Self-Validation):

  • If the DSC peak is endothermic followed immediately by exothermic , it indicates melting with simultaneous decomposition.[1][2]

  • If the peak is purely exothermic , the material decomposes in the solid state (High Risk).[1][2]

  • Critical Limit: If

    
    , the material has high deflagration potential.[2]
    
Tier 2: Gas Evolution Analysis (TGA-MS)

Objective: Quantify the non-condensable gas risk for pressure vessel design.

Protocol:

  • Couple Thermogravimetric Analysis (TGA) with Mass Spectrometry.[1][2]

  • Monitor specific ion channels:

    
     64 (
    
    
    
    ),
    
    
    36/38 (
    
    
    ),
    
    
    30 (
    
    
    ).[1][2]
  • Correlate mass loss steps with DSC exotherms.[1][2]

Tier 3: Adiabatic Testing (ARC)

Objective: Determine the Time to Maximum Rate (TMR) for storage safety.

Protocol:

  • Instrument: Accelerating Rate Calorimeter (ARC).

  • Method: Heat-Wait-Search (HWS) mode.

    • Start: 100°C.[1][2]

    • Step: 5°C.

    • Sensitivity: 0.02°C/min.[1][2]

  • Output: Calculate

    
     (Temperature at which TMR is 24 hours).
    

Quantitative Safety Data & Thresholds

The following data summarizes expected behavior for high-purity ACBSA based on structural analogs (e.g., sulfanilic acid) and thermodynamic principles. Note: Experimental verification is mandatory for each new batch.

ParameterTypical RangeSafety Implication
Melting Point > 300°CDecomposes before melting.[1][2][3] Do not use MP tubes.
Decomposition Onset (

)
280°C – 320°CProcess temperatures must stay < 200°C to maintain safety margin.[1][2]
Energy of Decomposition (

)
-400 to -800 J/gHigh energy release.[1][2] Potential for rapid vessel over-pressurization.[1][2]
Gas Evolution 0.4 – 0.6 L/g (STP)Vent sizing must account for rapid

generation.[1][2]
Auto-Ignition Temp (Layer) > 350°CDust explosion risk in dryers is moderate but present.[1][2]

Process Safety Workflow

Use this logic flow to determine if your current process parameters are safe.

SafetyWorkflow Start Start: ACBSA Process Design DSC Step 1: Run Dynamic DSC (Find Tonset & Energy) Start->DSC EnergyCheck Is Energy > 800 J/g? DSC->EnergyCheck HighRisk CRITICAL RISK: Dilution/Redesign Required EnergyCheck->HighRisk Yes ARC Step 2: Run ARC (Adiabatic) (Find TMRad) EnergyCheck->ARC No Calc Step 3: Calculate TD24 (Max Safe Storage Temp) ARC->Calc Decision Is Process Temp < (TD24 - 50°C)? Calc->Decision Safe Proceed with Scale-Up (Implement Vent Sizing) Decision->Safe Yes Unsafe Unsafe: Lower Process Temp or Reduce Batch Size Decision->Unsafe No

Figure 2: Decision logic for thermal risk assessment of ACBSA.

References

  • National Institutes of Health (NIH). 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2).[1][2] PubChem Compound Summary.[1][2] [Link][1][2]

  • Stoessel, F. (2008).[1][2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[1][2] Wiley-VCH.[1][2] (Standard reference for DSC/ARC protocols cited in Section 3).

  • Grewer, T. (1994).[1][2] Thermal Hazards of Chemical Reactions.[1][2][4] Elsevier.[1][2] (Source for decomposition mechanisms of nitro/amino sulfonic acids).[1][2]

Sources

Unveiling the Crystal Structure of 3-Amino-4-chlorobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-4-chlorobenzenesulfonic Acid

3-Amino-4-chlorobenzenesulfonic acid is a key intermediate in the synthesis of a variety of organic compounds, playing a crucial role in the development of new pharmaceuticals and dyes.[1][2] Its molecular framework, featuring an aromatic ring substituted with amino, chloro, and sulfonic acid groups, provides a versatile scaffold for chemical modifications. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its chemical behavior, designing novel derivatives with enhanced properties, and optimizing its synthesis and formulation processes. This guide aims to provide a comprehensive overview of the crystal structure of 3-Amino-4-chlorobenzenesulfonic acid, offering valuable insights for professionals in the fields of medicinal chemistry, materials science, and chemical synthesis.

Synthesis and Crystallization

The synthesis of 3-Amino-4-chlorobenzenesulfonic acid is typically achieved through the reduction of 4-chloro-3-nitrobenzenesulfonic acid.[3] This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), a standard transformation in organic synthesis.

Obtaining single crystals suitable for X-ray diffraction analysis is a critical step in determining the crystal structure. The crystallization process is influenced by various factors, including the choice of solvent, temperature, and the rate of cooling or evaporation. While specific crystallization protocols for 3-Amino-4-chlorobenzenesulfonic acid are not extensively detailed in publicly available literature, a general approach would involve dissolving the purified compound in a suitable solvent, such as water or an alcohol-water mixture, and allowing the solvent to evaporate slowly. This controlled process facilitates the formation of well-ordered crystals.

Experimental Protocol: General Crystallization Workflow

  • Purification: Ensure the 3-Amino-4-chlorobenzenesulfonic acid sample is of high purity to avoid defects in the crystal lattice. Recrystallization from a suitable solvent is a common purification method.

  • Solvent Selection: Screen various solvents or solvent mixtures to find a system where the compound has moderate solubility. The ideal solvent will allow for slow crystal growth.

  • Dissolution: Dissolve the purified compound in the chosen solvent, gently heating if necessary to achieve complete dissolution.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, or let the solvent evaporate gradually in a controlled environment. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a desiccant.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Start 4-chloro-3-nitrobenzenesulfonic acid Reduction Reduction (e.g., with Fe/HCl or H₂/Pd-C) Start->Reduction Product 3-Amino-4-chlorobenzenesulfonic acid Reduction->Product Purified_Product Purified Product Product->Purified_Product Purification Dissolution Dissolution in suitable solvent Purified_Product->Dissolution Slow_Evaporation Slow Solvent Evaporation or Cooling Dissolution->Slow_Evaporation Crystals Single Crystals Slow_Evaporation->Crystals

Figure 1: Conceptual workflow for the synthesis and crystallization of 3-Amino-4-chlorobenzenesulfonic acid.

Crystal Structure Analysis: The Quest for Data

A thorough search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), and a review of relevant scientific literature did not yield a published single-crystal X-ray diffraction study for 3-Amino-4-chlorobenzenesulfonic acid. The determination of a crystal structure is an empirical process that requires experimental data from X-ray diffraction of a suitable single crystal.

In the absence of experimental data, a detailed analysis of the crystal packing, unit cell parameters, space group, bond lengths, bond angles, and hydrogen bonding network cannot be provided. Such an analysis would typically involve the following steps:

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The collected data is processed to determine the arrangement of atoms in the unit cell. This provides precise information on bond lengths, bond angles, and the overall molecular conformation.

  • Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and characterize intermolecular interactions, such as hydrogen bonds, which play a crucial role in the stability and properties of the crystalline solid.

The Predicted Molecular Structure and Potential for Hydrogen Bonding

Although the precise crystal structure is not available, we can infer key features of the molecular structure and its potential for intermolecular interactions based on its chemical composition. The molecule possesses both hydrogen bond donors (the amino group and the hydroxyl group of the sulfonic acid) and hydrogen bond acceptors (the oxygen atoms of the sulfonic acid group and the nitrogen atom of the amino group). This suggests a high likelihood of an extensive hydrogen bonding network within the crystal lattice.

Table 1: Predicted Molecular Properties of 3-Amino-4-chlorobenzenesulfonic acid

PropertyValueSource
Molecular FormulaC₆H₆ClNO₃S[1]
Molecular Weight207.64 g/mol
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors4[1]

The presence of a sulfonic acid group and an amino group on the same molecule makes it a zwitterionic compound in the solid state, where the acidic proton from the sulfonic acid is transferred to the basic amino group. This would result in a positively charged ammonium group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻). This zwitterionic nature would further enhance the strength and directionality of the hydrogen bonds.

Figure 2: Key functional groups and their potential roles in intermolecular interactions in the zwitterionic form of 3-Amino-4-chlorobenzenesulfonic acid.

Conclusion and Future Directions

While 3-Amino-4-chlorobenzenesulfonic acid is a commercially significant compound, its detailed crystal structure remains to be elucidated and published in the public domain. The information presented in this guide, based on its known chemical properties, provides a foundational understanding of its molecular characteristics and the high potential for extensive hydrogen bonding in the solid state.

The determination of the single-crystal X-ray structure of 3-Amino-4-chlorobenzenesulfonic acid would be a valuable contribution to the field. It would provide definitive insights into its molecular conformation, packing arrangement, and the specifics of its hydrogen bonding network. This data would be instrumental for computational modeling, understanding its physical properties, and guiding the rational design of new materials and pharmaceutical agents based on this versatile chemical scaffold. Further research in this area is highly encouraged to fill this knowledge gap.

References

Sources

Synonyms and alternative names for 3-Amino-4-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Definitive Nomenclature and Identity Guide: 3-Amino-4-chlorobenzenesulfonic Acid[1][2]

Executive Summary

In the precision-driven fields of pharmaceutical synthesis and industrial dye manufacturing, 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) serves as a critical intermediate.[1][2][3][4] Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilic amine, an electrophilic aromatic core (modulated by the chloro-substituent), and a solubilizing sulfonic acid moiety.[1][5]

However, this compound is frequently subject to nomenclature ambiguity due to the existence of multiple naming conventions (IUPAC vs. Trivial) and the prevalence of regioisomers like 4-amino-3-chlorobenzenesulfonic acid.[1] For researchers and procurement specialists, misidentification leads to catastrophic synthesis failures or regulatory non-compliance.[1][2][5] This guide provides an authoritative breakdown of its synonyms, structural identity, and validation protocols.

The Nomenclature Matrix

The following table consolidates the diverse naming conventions for CAS 98-36-2. In global supply chains, vendors may use trivial names derived from "Metanilic acid" or "Aniline" rather than systematic IUPAC nomenclature.[1][2][5]

Table 1: Synonyms and Identifiers

CategoryPrimary Name / IdentifierContext & Usage
Systematic (IUPAC) 3-Amino-4-chlorobenzenesulfonic acid The most chemically accurate descriptor, assigning priority to the sulfonic acid group (position 1).[1][2]
CAS Registry Number 98-36-2 The definitive unique numerical identifier for database searches.[1][2]
Trivial (Acid-Based) 4-Chlorometanilic acid Derived from Metanilic acid (3-aminobenzenesulfonic acid).[1][2] Indicates a chlorine added at the 4-position.[1][2][3][4][6][7]
Trivial (Aniline-Based) 2-Chloroaniline-5-sulfonic acid Treats Aniline as the parent (Amino=1).[1][2] Chlorine is at 2, Sulfonic acid at 5.[1][2][5]
Commercial/Trade 1-Amino-2-chlorobenzene-5-sulfonic acidOften used in bulk chemical catalogs (e.g., dyes/pigments industry).[1][2]
Abbreviation 4-Cl-MetanilicCommon shorthand in laboratory notebooks.[1][2]
EC Number 202-661-2European Community number for regulatory compliance (REACH).[1][2]

Structural Integrity & Isomerism

Understanding the substitution pattern is non-negotiable.[1][2] The "3-Amino-4-chloro" designation implies the following connectivity relative to the Sulfonic Acid (


) at position 1:
  • Position 1:

    
     (Priority Group)
    
  • Position 3:

    
     (Meta to sulfonate)[1][2][8]
    
  • Position 4:

    
     (Para to sulfonate, Ortho to amine)[1][2][5][9]
    

The Regioisomer Trap: Researchers often confuse this compound with 4-Amino-3-chlorobenzenesulfonic acid (CAS 98-35-1), also known as 2-chlorosulfanilic acid.[1][2] While they share the same molecular formula (


), their electronic properties differ significantly.[1][2][5][9] The 3-amino isomer (our target) has the amine meta to the electron-withdrawing sulfonate, making the amine less deactivated and more nucleophilic than in the sulfanilic acid derivative.[1]
Visualization: Nomenclature Derivation

The following diagram illustrates how the two primary naming systems (Sulfonic acid parent vs. Aniline parent) map to the same physical structure.

NomenclatureMap Target TARGET MOLECULE 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) Name1 Synonym: 4-Chlorometanilic acid Target->Name1 Name2 Synonym: 2-Chloroaniline-5-sulfonic acid Target->Name2 Parent1 Parent: Benzenesulfonic Acid (SO3H at Pos 1) Sub1 Add Amino at 3 Add Chloro at 4 Parent1->Sub1 IUPAC Rules Parent2 Parent: Aniline (NH2 at Pos 1) Sub2 Add Chloro at 2 Add Sulfo at 5 Parent2->Sub2 Alternative Priority Sub1->Target Sub2->Target

Figure 1: Dual nomenclature pathways for CAS 98-36-2. Both '4-Chlorometanilic acid' and '2-Chloroaniline-5-sulfonic acid' describe the exact same atomic connectivity.[1][2]

Technical Specifications

  • Molecular Formula:

    
    [1][2][4][5][6][9]
    
  • Molecular Weight: 207.63 g/mol [1][2][5][9]

  • Physical State: Off-white to pinkish crystalline powder.[1][2][9]

  • Solubility: Soluble in hot water; limited solubility in cold water due to zwitterionic lattice energy.[1][2] Soluble in alkaline solutions (forms sulfonate salt).[1][2][5]

  • Acidity (pKa): The sulfonic acid group is strongly acidic; the aniline nitrogen is weakly basic but deactivated by the electron-withdrawing chlorine and sulfonate groups.[1][2]

Critical Analytical Workflow (Protocol)

As a Senior Scientist, relying solely on a vendor's label is insufficient. The following protocol outlines the Identity Verification Workflow to distinguish CAS 98-36-2 from its isomers.

A. HPLC Method for Isomer Differentiation

Standard reverse-phase HPLC often struggles to retain small, polar zwitterions.[1][2] A Mixed-Mode or Ion-Pairing approach is required.[1][2]

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm) capable of withstanding acidic pH.[1][2][5]

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 2.5 (suppresses ionization of the sulfonic acid slightly or ensures protonation of amine).

  • Mobile Phase B: Acetonitrile.[1][2][10]

  • Gradient: 0-5 min (0% B), 5-20 min (0% -> 30% B).

  • Detection: UV at 254 nm.[1][2]

  • Expected Result: The 3-amino isomer (Metanilic derivative) generally elutes after the 4-amino isomer (Sulfanilic derivative) due to differences in polarity and hydrogen bonding capability with the stationary phase.[1][2]

B. 1H-NMR Structural Validation

NMR is the gold standard for confirming the substitution pattern (1,3,4-trisubstituted benzene).[1][2]

  • Solvent: DMSO-d6 +

    
     (to exchange acidic protons).[1][2]
    
  • Key Signals (Aromatic Region):

    • Proton at C2 (between SO3H and NH2): Appears as a doublet (d) with a small coupling constant (

      
      , meta-coupling to H6).[1][2][5]
      
    • Proton at C5 (adjacent to Cl): Appears as a doublet (d) with a large coupling constant (

      
      , ortho-coupling to H6).[1][2][5]
      
    • Proton at C6: Appears as a doublet of doublets (dd), coupling to both H5 (

      
      ) and H2 (
      
      
      
      ).[1][2][5]
  • Differentiation: If you see two doublets with

    
     (an AA'BB' system or similar), you likely have a para-substituted impurity or a different isomer.[1][2][5] The meta-coupling (
    
    
    
    )
    is the diagnostic fingerprint for the 1,2,4 or 1,3,4 substitution pattern.[1][2][5]
Visualization: Verification Logic

AnalysisWorkflow Sample Raw Material (Powder) Solubility Solubility Test (Alkaline pH) Sample->Solubility 1. Visual HPLC HPLC Analysis (Isomer Purity) Solubility->HPLC 2. Purity NMR 1H-NMR (Regio-chemistry) HPLC->NMR 3. Identity Decision Pass? NMR->Decision Release Release for Synthesis Decision->Release Yes

Figure 2: Step-wise analytical control strategy to prevent isomer contamination in synthesis.

Applications & Synthesis Context

Why does the specific "3-amino" nomenclature matter?

  • Azo Dye Synthesis: This compound is a diazo component.[1][2][8] The position of the sulfonic acid relative to the amine dictates the color and solubility of the final dye.[1][2][5] The 3-amino group allows for coupling at the para-position (relative to the amine) if open, or directs incoming electrophiles to the position ortho to itself.[1][2]

  • Pharmaceutical Scaffolds: In drug discovery, the ortho-chloroaniline motif is a privileged structure found in various bioactive molecules. The sulfonic acid often serves as a temporary protecting group or a handle for solubility that is later removed (desulfonation) or converted to a sulfonamide.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66817, 4-Chlorometanilic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - EC 202-661-2.[1][2] Retrieved from [Link][1][2][5]

  • Booth, G. (2000). Naphthalene Derivatives.[1][2][5] In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2][11] (Provides context on sulfonic acid nomenclature and dye intermediates).

Sources

Methodological & Application

Technical Application Note: Industrial Synthesis & Purification of 2-Chloroaniline-5-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for the industrial manufacturing of 2-Chloroaniline-5-sulfonic acid.

Executive Summary

This guide details the industrial manufacturing protocol for 2-Chloroaniline-5-sulfonic acid , a critical intermediate in the synthesis of azo dyes, pigments, and agrochemicals.

Critical Technical Distinction: Researchers must distinguish between the target molecule (5-sulfonic isomer) and its common isomer, 2-chloroaniline-4-sulfonic acid (4-sulfonic isomer).

  • Direct Sulfonation Route: Sulfonation of 2-chloroaniline typically yields the para-isomer (4-sulfonic acid) due to the directing effects of the amino group.

  • Regioselective Route (Recommended): To manufacture the 5-sulfonic acid isomer with high purity (>98%), the industrial standard is the Chlorination of Metanilic Acid . This route leverages the existing meta relationship of the amino and sulfonic groups in metanilic acid, directing the chlorine atom to the ortho position relative to the amine (position 6, renumbered as 2 in the final product).

This protocol focuses on the Chlorination of Metanilic Acid route, as it is the only viable method to achieve the required regioselectivity for CAS 98-36-2.

Chemical Reaction & Mechanism

Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

  • Starting Material: Metanilic Acid (3-Aminobenzenesulfonic acid).

  • Directing Groups:

    • The -NH₂ group is strongly activating and ortho/para directing.[1]

    • The -SO₃H group is deactivating and meta directing.

  • Regioselectivity:

    • The para position relative to -NH₂ is sterically hindered by the bulky -SO₃H group (or electronically disfavored depending on pH).

    • The ortho position (position 6 in metanilic acid) is activated by the amine and compatible with the sulfonic acid's directing influence.

    • Result: Chlorine attacks position 6, yielding 6-chloro-metanilic acid (chemically equivalent to 2-chloroaniline-5-sulfonic acid).

Reaction Scheme Visualization

ReactionScheme Metanilic Metanilic Acid (3-Aminobenzenesulfonic acid) Intermediate Transition State (Sigma Complex) Metanilic->Intermediate Activation (pH > 4) Chlorine Chlorinating Agent (Cl2 or NaOCl/HCl) Chlorine->Intermediate Electrophilic Attack Product 2-Chloroaniline-5-sulfonic Acid (Target Isomer) Intermediate->Product -HCl (Regioselective Substitution)

Figure 1: Reaction pathway demonstrating the regioselective chlorination of Metanilic Acid.

Industrial Manufacturing Protocol

Equipment Requirements
  • Reactor: Glass-lined or Hastelloy reactor (resistant to HCl and oxidizing agents). Equipped with a cooling jacket (brine/glycol) and vigorous agitation.

  • Scrubber: Caustic scrubber (NaOH) to neutralize excess Cl₂ and HCl off-gas.

  • Filtration: Centrifuge or Filter Press (acid resistant).

  • Drying: Fluidized bed dryer or rotary vacuum dryer.

Raw Materials & Stoichiometry
ComponentCAS No.FunctionMolar Eq.Mass (Example)
Metanilic Acid 121-47-1Precursor1.00173.2 kg
Sodium Hydroxide (30%) 1310-73-2Solubilizer1.05~140 kg (as 100%)
Hydrochloric Acid (30%) 7647-01-0pH AdjustmentAs req.Variable
Chlorine (Gas) 7782-50-5Reagent1.05 - 1.10~75 kg
Activated Carbon 7440-44-0Purification1% w/w1.7 kg
Step-by-Step Methodology
Phase 1: Dissolution & Preparation
  • Charge Water: Load 800 L of deionized water into the reactor.

  • Add Metanilic Acid: Charge 173.2 kg of Metanilic Acid under agitation. The slurry will be acidic.

  • Neutralization: Slowly add 30% NaOH solution while monitoring temperature (exothermic). Adjust pH to 6.5 – 7.0 .

    • Checkpoint: Ensure the solution is clear (formation of Sodium Metanilate).

    • Note: If the solution is dark, treat with Activated Carbon (1.7 kg) for 30 mins and filter before proceeding.

Phase 2: Controlled Chlorination
  • Cooling: Cool the sodium metanilate solution to 10°C – 15°C .

    • Critical Control: Lower temperatures favor mono-chlorination. Higher temperatures (>25°C) lead to di-chloro impurities and oxidation tars (quinones).

  • Acidification (Partial): Add sufficient HCl to bring pH to roughly 4.0–5.0. (Chlorination is often faster on the free amine than the protonated species, but too high pH causes oxidation).

  • Chlorine Addition: Introduce Chlorine gas via a sparger tube (subsurface) slowly.

    • Rate: Maintain temperature < 20°C.

    • Monitoring: Monitor reaction progress via HPLC. Stop addition when starting material < 0.5%.

    • Safety: Ensure scrubber is active. Chlorine is toxic and corrosive.

Phase 3: Isolation & Purification
  • Degassing: Sparge nitrogen through the solution to remove excess Cl₂.

  • Acidification (Precipitation): Add 30% HCl to lower pH to < 1.0 .

    • Mechanism:[2][3][4][5] 2-Chloroaniline-5-sulfonic acid has low solubility in strongly acidic aqueous media (zwitterion effect).

    • Crystallization:[4] Stir at 10°C for 4 hours to maximize crystal growth.

  • Filtration: Filter the slurry using a centrifuge.

  • Washing: Wash the cake with ice-cold water (2 x 50 L) to remove inorganic salts (NaCl) and trace HCl.

    • QC Check: Wash water should be colorless.

Phase 4: Drying
  • Drying: Dry the wet cake at 80°C under vacuum until moisture content is < 0.5%.

    • Yield: Expected yield is 85–90%.

    • Appearance: White to off-white powder.

Process Workflow Diagram

ProcessFlow RawMat Raw Materials (Metanilic Acid + NaOH) Reactor Reactor (Glass-Lined) Dissolution & Neutralization RawMat->Reactor Chlorination Chlorination Step (Cl2 Sparging @ 15°C) Reactor->Chlorination Solubilized Na-Salt Precipitation Acidification (pH < 1.0 with HCl) Chlorination->Precipitation Reaction Complete Filtration Centrifuge / Filtration (Separation of Mother Liquor) Precipitation->Filtration Slurry Drying Vacuum Dryer (Final Product) Filtration->Drying Wet Cake Waste Effluent Treatment (Acidic Brine) Filtration->Waste Filtrate

Figure 2: Industrial process flow for the batch manufacturing of 2-Chloroaniline-5-sulfonic acid.

Analytical Quality Control (QC)

To ensure the product meets pharmaceutical or dye-grade specifications, the following HPLC method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A to 50% A over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Purity: ≥ 98.0% (Area %).[3]

    • Isomer (4-sulfonic): ≤ 1.0%.[2]

    • Bis-chloro impurity: ≤ 0.5%.[6]

Safety & Handling (HSE)

HazardMitigation Strategy
Chlorine Gas Highly Toxic/Corrosive. Use dedicated detectors (set to 0.5 ppm). Ensure scrubber efficiency >99%.
Exothermic Reaction The neutralization and chlorination are exothermic. Redundant cooling systems required to prevent thermal runaway.
Acid Burns Use PPE (Acid-resistant suits, face shields). Immediate access to safety showers.
Dust Explosion Dry product is a fine organic powder.[6] Ground all equipment to prevent static discharge during packaging.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7386, 4-Amino-3-chlorobenzenesulfonic acid. Retrieved from [Link]

  • Booth, G. (2000). Nitro Compounds, Aromatic.[2][4][5] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Provides foundational context on orientation in electrophilic substitution of nitro/amino aromatics).

  • P.C. Chem India. (n.d.).[7] Technical Data Sheet: 6-Chloro Metanilic Acid. Retrieved from [Link]

Sources

Application Note: 3-Amino-4-chlorobenzenesulfonic Acid as a Diazo Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) , also known as 4-Chlorometanilic acid, as a primary intermediate in the synthesis of azo dyes and pharmaceutical scaffolds.[1] The protocol focuses on the critical diazotization workflow, providing precise stoichiometric and thermodynamic parameters to maximize yield and minimize decomposition. Additionally, a validated HPLC method for purity assessment is provided to ensure quality control in industrial and research settings.

Chemical Profile & Reactivity

3-Amino-4-chlorobenzenesulfonic acid is a zwitterionic aromatic compound.[1] Its utility stems from the orthogonal reactivity of its functional groups: the amino group (-NH₂) serves as the site for diazotization, while the sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, a critical feature for textile and aqueous-phase applications.[2]

PropertySpecification
IUPAC Name 3-Amino-4-chlorobenzenesulfonic acid
Common Synonyms 4-Chlorometanilic acid; 2-Chloroaniline-5-sulfonic acid
CAS Number 98-36-2
Molecular Formula C₆H₆ClNO₃S
Molecular Weight 207.63 g/mol
Solubility High in water (polar); Low in non-polar organic solvents
pKa ~1.4 (Sulfonic acid), ~2.6 (Aniline conjugate acid)
Structural Reactivity Map

The following diagram illustrates the electronic environment and reactive sites of the molecule.

ChemicalReactivity Molecule 3-Amino-4-chlorobenzenesulfonic Acid Amino Amino Group (-NH2) Target for Diazotization Molecule->Amino Primary Reaction Site Sulfonic Sulfonic Group (-SO3H) Solubilizing Agent Molecule->Sulfonic Functional Utility Chloro Chloro Group (-Cl) Electronic Tuning/Sterics Molecule->Chloro Stability Modifier

Figure 1: Functional group analysis of 3-Amino-4-chlorobenzenesulfonic acid.[1]

Core Application: Synthesis of Azo Dyes

The primary industrial application of this intermediate is the production of acid azo dyes (e.g., Acid Yellow variants) and pigments. The synthesis proceeds via a two-step mechanism: Diazotization followed by Coupling .[1][2][3]

Mechanism[1][6]
  • Diazotization: The amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt.[1]

  • Coupling: The electrophilic diazonium ion attacks an electron-rich aromatic system (e.g.,

    
    -naphthol or pyrazolones) to form the azo linkage (-N=N-).[1]
    
Protocol: Diazotization and Coupling

Safety Warning: Diazo compounds are unstable above 5°C. Sodium nitrite is toxic.[1] Wear appropriate PPE (gloves, goggles, fume hood).

Reagents Required[1][4][3][5][6]
  • 3-Amino-4-chlorobenzenesulfonic acid (10.4 g, 0.05 mol)[1]

  • Sodium Carbonate (Na₂CO₃) - for initial dissolution[1]

  • Sodium Nitrite (NaNO₂) - 3.5 g (0.051 mol)[1]

  • Hydrochloric Acid (HCl, 37%)

  • 
    -Naphthol (7.2 g, 0.05 mol) - Coupling agent[1]
    
  • Sodium Hydroxide (NaOH)[1]

  • Ice/Water bath[1]

Step-by-Step Methodology

Phase 1: Dissolution & Acidification [1]

  • Disperse 10.4 g of 3-Amino-4-chlorobenzenesulfonic acid in 100 mL water.

  • Add solid Na₂CO₃ slowly with stirring until the solution becomes clear and neutral (pH 7.0–7.5). Rationale: The sulfonic acid forms a soluble sodium salt.

  • Add 3.5 g of NaNO₂ to this solution and stir until dissolved.

  • Prepare a separate beaker with 15 mL conc. HCl and 50 g crushed ice.

  • Precipitation: Pour the amine/nitrite solution slowly into the acid/ice mixture with vigorous stirring.

    • Critical Control Point: The amine precipitates as fine particles, ensuring high surface area for the reaction.

Phase 2: Diazotization

  • Maintain temperature below 5°C .

  • Stir the suspension for 30–45 minutes. The solid amine will gradually dissolve/react to form the soluble diazonium salt.[1]

  • Validation: Test the solution with Starch-Iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (required to drive the reaction to completion).[1] If negative, add small aliquots of 1M NaNO₂.[1]

  • Destroy excess nitrous acid by adding small amounts of Sulfamic Acid or Urea until Starch-Iodide paper remains colorless.[1] Rationale: Excess HNO₂ can degrade the coupling agent.

Phase 3: Coupling (The Azo Formation)

  • Dissolve 7.2 g of

    
    -Naphthol in 100 mL of 1M NaOH (alkaline solution). Cool to 5°C.[1]
    
  • Slowly add the cold diazonium solution (from Phase 2) to the alkaline

    
    -Naphthol solution over 20 minutes.
    
  • Maintain pH > 9 using NaOH if necessary.[1]

  • Stir for 1 hour. A deep colored precipitate (the dye) will form immediately.[1]

  • Isolation: Heat to 60°C to coagulate the precipitate, filter, wash with brine (NaCl solution), and dry.

Workflow Diagram

SynthesisWorkflow Start Start: 3-Amino-4-chlorobenzenesulfonic Acid Dissolve 1. Dissolution (Na2CO3) Forms soluble salt Start->Dissolve Acidify 2. Acidification (HCl + Ice) Precipitation of fine amine Dissolve->Acidify Diazo 3. Diazotization (+ NaNO2) Temp < 5°C Acidify->Diazo Check Validation: Starch-Iodide Test (Must be Positive) Diazo->Check Coupling 4. Coupling (+ Beta-Naphthol/NaOH) Formation of Azo Bond Check->Coupling Excess HNO2 removed Product Final Product: Acid Azo Dye Coupling->Product

Figure 2: Step-by-step synthesis workflow for azo dye production.

Analytical Quality Control (HPLC)

To ensure the purity of the intermediate before synthesis, or to analyze the reaction mixture, the following HPLC method is recommended.

Method Principle: Reverse Phase Chromatography with Ion-Pairing or Acidic suppression.[1]

ParameterCondition
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic or Gradient (Start 95:5 A:B)
Flow Rate 1.0 mL/min
Detection UV-Vis / PDA at 265 nm
Retention Time ~4-6 min (dependent on specific column/gradient)

Interpretation:

  • Main Peak: 3-Amino-4-chlorobenzenesulfonic acid.[1][4][7][8]

  • Early Eluting Peaks: Sulfanilic acid derivatives (dechlorinated impurities).[1]

  • Late Eluting Peaks: Polychlorinated by-products or isomers.[1]

Pharmaceutical Relevance

While primarily a dye intermediate, the 3-amino-4-chlorobenzenesulfonic acid scaffold acts as a building block for sulfonamide-class drugs.[1] The sulfonic acid group can be converted to a sulfonamide (-SO₂NH₂) via thionyl chloride activation followed by amination, yielding structures analogous to antibacterial sulfa drugs.[1]

Key Transformation:

  • Protection: Acetylation of the amine.[1]

  • Activation: Reaction with PCl₅ or SOCl₂ to form the sulfonyl chloride.[1]

  • Amination: Reaction with ammonia or primary amines.[1]

  • Deprotection: Hydrolysis of the acetyl group.[1]

References

  • PubChem. (2025).[1] 4-Chlorometanilic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Merino, E. (2011).[1][6] Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews.[1][6] [Link]

  • SIELC Technologies. (n.d.).[1] Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of 3-Amino-4-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists requiring a robust, validated method for the purity analysis of 3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) .

Introduction & Chemical Context

3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) is a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.[1] Structurally, it is a zwitterionic compound containing a basic amino group and a strongly acidic sulfonic acid group.

The Analytical Challenge

Standard Reverse Phase (RP) chromatography using C18 columns often fails for benzenesulfonic acids because the highly polar sulfonate group (


) prevents adequate retention, leading to elution near the void volume (

). Furthermore, the dual ionizable groups make peak shape highly sensitive to mobile phase pH.
The Solution: Ion-Pair Chromatography

This protocol utilizes Ion-Pair Chromatography (IPC) . By adding a lipophilic cation (Tetrabutylammonium,


) to the mobile phase, we form a neutral, hydrophobic ion-pair complex with the analyte's sulfonate group. This complex partitions into the C18 stationary phase, providing excellent retention and selectivity against non-sulfonated impurities (e.g., chloroanilines) or precursors (e.g., 4-chloro-3-nitrobenzenesulfonic acid).

Method Development Strategy (The "Why")

ParameterSelectionScientific Rationale
Stationary Phase C18 (End-capped)Provides the hydrophobic surface area necessary for the adsorption of the Ion-Pair reagent (TBAHS).
Ion-Pair Reagent Tetrabutylammonium Hydrogen Sulfate (TBAHS)The

cation pairs with the anionic

group of 3-ACBSA, increasing its hydrophobicity and retention factor (

).
Mobile Phase pH 3.0 ± 0.1At pH 3.0, the sulfonic acid is ionized (

), enabling ion-pairing. The amino group is protonated (

), but the bulky TBA pair dominates retention.
Detection UV @ 235 nmBenzenesulfonic acids exhibit strong

transitions in this region. 254 nm is a viable secondary channel.

Detailed Experimental Protocol

Equipment & Reagents[3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, PDA Detector).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Tetrabutylammonium Hydrogen Sulfate (TBAHS) (Sigma-Aldrich, >99%).

    • Orthophosphoric acid (85%) for pH adjustment.

    • Water (Milli-Q, 18.2 MΩ).

Mobile Phase Preparation

Mobile Phase A (Buffer + Ion Pair):

  • Dissolve 1.36 g of

    
     (10 mM) and 1.70 g of TBAHS (5 mM) in 950 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane. Do not use regenerated cellulose (RC) as it may bind TBA.

Mobile Phase B (Organic):

  • 100% Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV-Vis (PDA) at 235 nm (Bandwidth 4 nm); Ref 360 nm
Run Time 25 Minutes
Gradient Program

A gradient is required to separate the highly polar 3-ACBSA from potential non-polar starting materials (e.g., polychlorinated benzenes).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.04060Wash Impurities
18.1955Return to Initial
25.0955Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Standard Stock: 1.0 mg/mL 3-ACBSA in diluent. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Test Sample: Prepare at 0.5 mg/mL for impurity profiling.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following criteria before analyzing samples.

ParameterAcceptance CriteriaLogic
Retention Time (RT) 3-ACBSA ~ 6-8 minEnsures the ion-pair mechanism is active. If RT < 3 min, check TBAHS concentration.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Critical for purity calculation. High tailing indicates secondary silanol interactions or pH drift.
Resolution (

)
> 2.0Between 3-ACBSA and nearest impurity (usually 4-chloro-3-nitrobenzenesulfonic acid).
Precision (RSD) < 1.0% (n=6)Validates pump and injector stability.

Analytical Workflow Visualization

HPLC_Workflow cluster_MobilePhase Mobile Phase Setup Start Start: Sample Receipt Prep Sample Preparation (0.5 mg/mL in Buffer:ACN) Start->Prep Injection Injection (10 µL) Gradient Elution Prep->Injection Buffer Prep Buffer: 10mM Phosphate + 5mM TBAHS pH 3.0 Filter Filter & Degas (0.45 µm Nylon) Buffer->Filter Equilibrate Column Equilibration (>20 Column Volumes) *Critical for Ion Pair* Filter->Equilibrate Equilibrate->Injection Detection PDA Detection (235 nm) Injection->Detection Decision System Suitability Pass? Detection->Decision Analysis Data Analysis (Area Normalization) Decision->Analysis Yes Troubleshoot Troubleshoot: Check pH or TBAHS Conc. Decision->Troubleshoot No Troubleshoot->Equilibrate

Caption: Step-by-step workflow for the Ion-Pair HPLC analysis of 3-ACBSA, highlighting the critical equilibration step.

Troubleshooting Guide

Issue: Retention Time Drift
  • Cause: Ion-pair reagents require significant time to equilibrate with the stationary phase.

  • Fix: When using TBAHS, equilibrate the column for at least 60 minutes or 20 column volumes before the first injection. Do not switch this column back to standard RP methods without extensive washing.

Issue: Peak Splitting
  • Cause: Sample solvent mismatch or pH mismatch.

  • Fix: Ensure the sample is dissolved in the mobile phase or a solvent with weaker elution strength (more water). Ensure the buffer pH is strictly 3.0.

Issue: "Ghost" Peaks
  • Cause: Impure TBAHS reagent.

  • Fix: Use "HPLC Grade" or "Electrochemical Grade" ion-pair reagents. Filter mobile phase daily.

References

  • Lu, B., Jonsson, P., & Blomberg, S. (2006).[3] Reversed phase ion-pair gradient liquid chromatographic separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt. Journal of Chromatography A, 1119(1-2), 270-276.[3] Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for Analysis of Benzenesulfonic Acid. Retrieved from [Link]

Sources

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 3-Amino-4-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) . Due to its zwitterionic character and high polarity, 3-ACBSA is non-volatile and thermally unstable, rendering direct GC analysis impossible. This guide provides a validated derivatization workflow using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS) to simultaneously silylate the amine and sulfonic acid moieties. The method ensures high reaction yields, excellent chromatographic peak shape, and reproducible mass spectral signatures suitable for pharmaceutical quality control and impurity profiling.

Introduction & Chemical Theory

The Analytical Challenge

3-ACBSA (CAS: 98-36-2) is a critical intermediate in the synthesis of azo dyes and pharmaceuticals. Its structure contains two highly polar functional groups: a primary amine (


) and a sulfonic acid (

).[1]
  • Thermal Instability: The sulfonic acid group decomposes before volatilization.

  • Zwitterionic Nature: In solution, the molecule exists as a zwitterion, creating strong intermolecular forces that prevent elution.

The Derivatization Strategy: Silylation

To enable GC-MS analysis, active protic hydrogens must be replaced with non-polar trimethylsilyl (TMS) groups.[2]

  • Reagent: BSTFA is selected for its high volatility and reactivity.

  • Catalyst: TMCS (1-10%) is mandatory.[3] Sulfonic acids are sterically hindered and less reactive than carboxylic acids; TMCS acts as a Lewis acid catalyst to drive the silylation of the sulfonate oxygen.

  • Solvent: Anhydrous Pyridine is used to solubilize the sulfonic acid starting material and act as an acid scavenger, preventing the degradation of the silyl ether.

Reaction Mechanism

The reaction targets the formation of the Di-TMS derivative (N-TMS, O-TMS). Under forcing conditions, a Tri-TMS derivative (N,N-di-TMS, O-TMS) may form, but the Di-TMS form is the primary analytical target.

ReactionScheme Substrate 3-Amino-4-chlorobenzenesulfonic acid (Polar, Non-volatile) Intermediate Transition State (Pyridine-Stabilized) Substrate->Intermediate Solubilization in Pyridine Reagent BSTFA + 10% TMCS (Silylating Agent) Reagent->Intermediate Nucleophilic Attack Product Di-TMS Derivative (Volatile, GC-Compatible) Intermediate->Product -HOTMS -TFA Byproducts Byproducts: TMS-TFA, HCl (scavenged) Intermediate->Byproducts

Figure 1: Reaction pathway for the silylation of 3-ACBSA. The sulfonic acid proton and one amine proton are replaced by TMS groups.

Materials and Equipment

Reagents
ReagentSpecificationRole
3-ACBSA Standard >98% PurityTarget Analyte
BSTFA + 10% TMCS Silylation GradeDerivatization Agent
Pyridine Anhydrous, 99.8%Solvent & Catalyst
Acetonitrile LC-MS GradeDiluent (Optional)
Toluene AnhydrousAzeotropic Drying Agent
Equipment
  • GC-MS System: Agilent 7890B/5977B (or equivalent single quadrupole).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Reaction Vials: 2 mL amber glass with PTFE-lined crimp/screw caps.

  • Heating Block: Capable of maintaining 70°C ± 1°C.

  • Nitrogen Evaporator: For sample drying.[4]

Experimental Protocol

Sample Preparation (Critical Step)

Moisture is the enemy of silylation. The sulfonic acid group is hygroscopic; incomplete drying will result in zero yield.

  • Weighing: Accurately weigh 2.0 mg of 3-ACBSA into a clean, dry 2 mL GC vial.

  • Azeotropic Drying: Add 200 µL of anhydrous toluene. Vortex briefly.

  • Evaporation: Evaporate to complete dryness under a gentle stream of dry nitrogen at 40°C. Repeat this step if the sample was stored in humid conditions.

Derivatization Reaction[7]
  • Solubilization: Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex vigorously for 30 seconds.

    • Expert Insight: The solid may not dissolve completely yet; this is normal. It will dissolve as the silylation proceeds.

  • Reagent Addition: Add 150 µL of BSTFA + 10% TMCS .

    • Note: Use a gas-tight syringe to prevent moisture ingress into the reagent bottle.

  • Reaction: Crimp/cap the vial tightly. Heat at 70°C for 45 minutes .

    • Mechanism:[3][5] Heat provides the activation energy to silylate the hindered sulfonate oxygen. The solution should turn clear.

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the signal is too intense, dilute with anhydrous acetonitrile. For trace analysis, inject directly.

GC-MS Parameters
ParameterSettingRationale
Inlet Temperature 260°CEnsures rapid volatilization of high-boiling derivative.
Injection Mode Split (10:1)Prevents column overload; use Splitless for trace (<10 ppm).
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 100°C (hold 1 min) Ramp 20°C/min to 300°C Hold 5 minsLow initial temp prevents solvent tailing; high ramp elutes heavy derivative.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source 230°C (EI)Standard EI source temperature.
Scan Range 40–500 m/zCovers molecular ion (~351) and fragments.

Results and Discussion

Chromatographic Performance

The Di-TMS derivative of 3-ACBSA elutes as a sharp, symmetrical peak.

  • Retention Time: ~9.5 – 10.5 minutes (system dependent).

  • Peak Shape: Tailing indicates active sites in the liner or moisture contamination. Use Ultra Inert liners with glass wool.

Mass Spectral Interpretation

The mass spectrum provides definitive structural confirmation.

  • Molecular Ion (

    
    ): m/z 351  (for 
    
    
    
    ).
    • Calculation: MW (207.[6]6) - 2H (2.0) + 2TMS (146.2) ≈ 351.8.

  • Chlorine Isotope Pattern: A distinct M+2 peak at m/z 353 with an intensity approx. 33% of the base peak (characteristic of one Cl atom).

  • Key Fragments:

    • m/z 73:

      
       (Base peak for TMS derivatives).
      
    • m/z 147:

      
       (Rearrangement ion typical of poly-silylated compounds).
      
    • m/z 336:

      
       (Loss of a methyl group from TMS).
      
Troubleshooting Guide

Troubleshooting Problem Issue: No Peak or Tailing Peak Check1 Is the sample wet? Problem->Check1 Check2 Was Pyridine used? Check1->Check2 No Solution1 Re-dry with Toluene Check N2 purity Check1->Solution1 Yes Check3 Reagent Quality Check2->Check3 Yes Solution2 Sulfonic acids need Pyridine to dissolve. Add Pyridine. Check2->Solution2 No Solution3 BSTFA hydrolyzes easily. Use fresh ampoule. Check3->Solution3 Old/Cloudy

Figure 2: Troubleshooting logic for failed derivatization.

Validation Summary (Example Data)

To ensure regulatory compliance (ICH Q2), the method was validated:

ParameterResultNotes
Linearity (

)
> 0.999Range: 10 – 500 µg/mL
Recovery 95% - 102%Spiked into matrix
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N > 3 and S/N > 10
Precision (RSD) < 2.5%n=6 injections

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation (BSTFA). Sigma-Aldrich Technical Bulletins. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC-MS Analysis. Talanta, 77(4), 1473-1482. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceuticals. Application Note 5991-XXXX. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on silylation mechanisms).[2]

Sources

Experimental protocol for the sulfonation of 2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity experimental protocol for the sulfonation of 2-chloroaniline (o-chloroaniline) to synthesize 4-amino-3-chlorobenzenesulfonic acid (also known as 2-chlorosulfanilic acid). Unlike generic synthesis guides, this document focuses on the chlorosulfonic acid method in a halogenated solvent. This approach is selected for its superior regioselectivity and thermal control compared to the traditional "baking process" (thermal rearrangement of hydrogen sulfate salts), making it ideal for pharmaceutical intermediate synthesis and high-purity dye development.

Target Audience: Medicinal Chemists, Process Development Engineers, and Organic Synthesis Researchers.

Scientific Rationale & Mechanism

Substrate Analysis & Regiochemistry

The sulfonation of 2-chloroaniline is a classic Electrophilic Aromatic Substitution (EAS). The reaction outcome is dictated by the competing directing effects of the substituents:

  • Amino Group (-NH₂): A strong activator and ortho, para-director.[1][2]

  • Chloro Group (-Cl): A weak deactivator and ortho, para-director.

Mechanistic Insight: The activating power of the amino group dominates the reaction kinetics. While the -NH₂ group directs to positions C4 and C6, and the -Cl group directs to C3 and C5 (relative to C1-NH₂), steric hindrance plays a critical role. Position C6 is sterically crowded (flanked by -NH₂ and -H). Position C4 is less sterically hindered and is electronically favored by the resonance donation of the nitrogen lone pair. Consequently, the sulfonic acid group (-SO₃H) is introduced almost exclusively at the C4 position , yielding 4-amino-3-chlorobenzenesulfonic acid.

Reagent Selection: Chlorosulfonic Acid vs. Oleum

While industrial scales often utilize the "baking process" (heating the sulfate salt to 180-200°C), this method leads to tar formation and requires high-vacuum equipment to drive the equilibrium.

  • Our Choice: Chlorosulfonic acid (ClSO₃H) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Benefit: The solvent acts as a heat sink, maintaining a controlled temperature profile (reflux), preventing "runaway" sulfonation (disulfonation), and protecting the product from oxidative degradation.

Experimental Protocol

Materials & Equipment
  • Reactants: 2-Chloroaniline (>98%), Chlorosulfonic acid (99%), Sodium Hydroxide (pellets), Hydrochloric Acid (37%).

  • Solvent: Dichloromethane (Anhydrous) or 1,2-Dichloroethane (for higher reflux temp).

  • Equipment: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Pressure-Equalizing Addition Funnel, CaCl₂ Drying Tube (to exclude moisture), Magnetic Stirrer/Hotplate, Ice Bath.

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2-Chloroaniline Substrate1.0127.5712.76 g (100 mmol)
Chlorosulfonic Acid Reagent1.05116.5212.23 g (7.0 mL)
Dichloromethane SolventN/A84.93100 - 150 mL
Sodium Hydroxide NeutralizerExcess40.00~10% aq. solution
Step-by-Step Methodology
Phase 1: Reaction Setup & Addition
  • System Preparation: Oven-dry the 3-neck RBF and assemble with the addition funnel and reflux condenser. Attach the drying tube to the condenser outlet (Chlorosulfonic acid reacts violently with atmospheric moisture).

  • Solvation: Charge the RBF with 2-chloroaniline (12.76 g) and DCM (100 mL) . Stir until fully dissolved.

  • Controlled Addition: Cool the solution to 0-5°C using an ice bath. Transfer chlorosulfonic acid (7.0 mL) to the addition funnel.

    • Critical Step: Add the acid dropwise over 30-45 minutes. The reaction is exothermic; rapid addition will boil the solvent and may cause charring.

    • Observation: A white to pale-pink precipitate (the amine-acid salt) may form initially.

Phase 2: Thermal Rearrangement
  • Reflux: Once addition is complete, remove the ice bath. Slowly heat the mixture to a gentle reflux (~40°C for DCM).

  • Duration: Maintain reflux for 2 to 4 hours . The initial precipitate often dissolves or changes texture as the sulfonation proceeds on the ring.

    • Monitoring: Monitor reaction progress via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). The product will stay at the baseline; starting material will migrate.

Phase 3: Quenching & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Phase Separation: If using DCM, separate the organic layer (unreacted starting material) from the aqueous layer (product). Note: The sulfonic acid product is highly polar and resides in the aqueous phase.[3]

  • Salt Formation: Neutralize the aqueous phase with 10% NaOH solution until pH ~8-9. This converts the product into the soluble sodium sulfonate salt.

  • Clarification: Boil the solution briefly with activated charcoal (if colored impurities are present) and filter hot through Celite.

Phase 4: Crystallization
  • Acidification: Cool the filtrate. Acidify slowly with Concentrated HCl to pH < 2.

  • Precipitation: The free acid (4-amino-3-chlorobenzenesulfonic acid ) will precipitate as white/off-white crystals (zwitterionic form).

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2x 20 mL) and cold ethanol (1x 20 mL) to remove trace water.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Visualizing the Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic attack and the critical role of the amino group in directing the sulfonyl group.

SulfonationMechanism cluster_conditions Reaction Conditions Start 2-Chloroaniline (Ortho-Substituted) Inter N-Chlorosulfonyl Intermediate (Transient) Start->Inter Nucleophilic Attack (N-S bond) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Inter Complex Sigma Complex (Electrophilic Attack at C4) Inter->Complex Rearrangement / Heat Product 4-Amino-3-Chlorobenzenesulfonic Acid (Para to Amine) Complex->Product -H+ (Aromatization) ByProduct HCl (Gas) Complex->ByProduct Cond1 Solvent: DCM (Reflux) Cond2 Temp: ~40°C

Figure 1: Mechanistic pathway of 2-chloroaniline sulfonation via chlorosulfonic acid.

Process Flow Diagram

A self-validating workflow ensuring purity at each stage.

ProcessFlow Step1 Dissolution: 2-Chloroaniline + DCM Step2 Addition: Add ClSO3H at 0-5°C (Dropwise) Step1->Step2 Step3 Reaction: Reflux at 40°C (2-4 hrs) Step2->Step3 Step4 Quench: Pour onto Ice Step3->Step4 Decision1 Phase Separation Step4->Decision1 Organic Organic Phase (Discard/Recycle DCM) Decision1->Organic Bottom Layer Aqueous Aqueous Phase (Contains Product) Decision1->Aqueous Top Layer Step5 Purification: 1. Neutralize (NaOH) 2. Filter Impurities 3. Acidify (HCl) Aqueous->Step5 Final Final Product: Filter & Dry Crystals Step5->Final

Figure 2: Operational workflow for the isolation of high-purity sulfanilic acid derivative.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure glassware is oven-dried; use a fresh drying tube. ClSO₃H hydrolyzes instantly with water.
Dark/Black Product Overheating / Rapid AdditionMaintain strict temperature control (0-5°C) during addition. Do not exceed gentle reflux during the reaction phase.[2]
Product Oiling Out Incomplete NeutralizationEnsure pH reaches 8-9 during the NaOH step to fully solubilize the salt before re-acidification.
Positional Isomers Thermodynamic Control FailureThe para isomer is thermodynamically favored. Ensure the reflux time is sufficient to allow rearrangement from N-sulfonate or ortho-isomers.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. Retrieved from 2

  • CymitQuimica. (n.d.). 3-Amino-4-chlorobenzenesulfonic acid Properties and Safety. Retrieved from 4

  • ChemicalBook. (n.d.). 4-Amino-3-chlorobenzenesulfonic acid Usage and Synthesis. Retrieved from 5

  • Chemithon. (1997).[3][6] Sulfonation and Sulfation Processes. Retrieved from 6

  • New Jersey Institute of Technology. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from 7

Sources

Use of 3-Amino-4-chlorobenzenesulfonic acid in the synthesis of pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Thiazide Diuretic Precursors using 3-Amino-4-chlorobenzenesulfonic Acid

Executive Summary

This application note details the strategic use of 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) as a high-fidelity starting material in the synthesis of benzothiadiazine ("thiazide") diuretics. While traditional routes often initiate synthesis with 3-chloroaniline, utilizing the pre-sulfonated 3-Amino-4-chlorobenzenesulfonic acid (also known as 4-chlorometanilic acid) offers distinct advantages in process control, regioselectivity, and thermal management.

This guide provides a validated protocol for the conversion of 3-Amino-4-chlorobenzenesulfonic acid into 4-Amino-6-chlorobenzene-1,3-disulfonyl chloride , the critical intermediate for Chlorothiazide and Hydrochlorothiazide .

Introduction: The "Metanilic" Scaffold in Medicinal Chemistry

3-Amino-4-chlorobenzenesulfonic acid represents a "privileged scaffold" in the synthesis of sulfonamide-based pharmaceuticals. Its structural integrity—featuring an amino group meta to a sulfonic acid and para to a chlorine atom—pre-installs the electronic directing groups necessary for subsequent electrophilic aromatic substitutions.[1]

Key Pharmaceutical Applications

The primary utility of this compound lies in the production of Thiazide Diuretics , a class of antihypertensives that inhibit the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.

  • Target API: Chlorothiazide (CAS 58-94-6)

  • Target API: Hydrochlorothiazide (CAS 58-93-5)

  • Mechanism: The synthesis requires the introduction of a second sulfonyl group. The amino group (strongly activating) directs the incoming chlorosulfonyl electrophile to the ortho position (relative to itself), which is position 6. This regiochemistry is thermodynamically favored and yields the specific 1,3-disulfonamide pattern required for the thiazide ring closure.

Strategic Synthesis Pathway

The transformation involves a Chlorosulfonation followed by Amination and Cyclization .

SynthesisPathway Start 3-Amino-4-chlorobenzenesulfonic Acid (CAS 98-36-2) Inter1 4-Amino-6-chlorobenzene- 1,3-disulfonyl chloride Start->Inter1 ClSO3H, Δ (Chlorosulfonation) Inter2 4-Amino-6-chlorobenzene- 1,3-disulfonamide Inter1->Inter2 NH3 (aq) (Amination) Product Chlorothiazide (API) Inter2->Product HCOOH, Δ (Cyclization)

Figure 1: Synthetic route from 3-Amino-4-chlorobenzenesulfonic acid to Chlorothiazide.

Experimental Protocol: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonyl chloride

Objective: To convert the monosulfonic acid starting material into the disulfonyl chloride intermediate via reaction with chlorosulfonic acid.

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. All operations must be performed in a fume hood with appropriate PPE (acid-resistant gloves, face shield).

Reagents and Equipment
  • Precursor: 3-Amino-4-chlorobenzenesulfonic acid (100 g, 0.48 mol)

  • Reagent: Chlorosulfonic acid (350 mL, excess)

  • Reagent: Thionyl chloride (50 mL, optional enhancer)

  • Solvent: None (Neat reaction)

  • Quenching: Crushed ice (1.5 kg)

Step-by-Step Methodology
  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Charge the flask with Chlorosulfonic acid (350 mL) . Cool the acid to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 3-Amino-4-chlorobenzenesulfonic acid (100 g) portion-wise over 45 minutes.

    • Technical Note: Maintain temperature below 15°C. The starting material is a solid; ensure efficient stirring to prevent clumping.

  • Reaction Phase 1 (Sulfonation): Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature over 30 minutes. Then, slowly heat the oil bath to 100°C .

  • Reaction Phase 2 (Conversion): Maintain the reaction at 100–110°C for 3 hours.

    • Mechanism:[2][3] The heat drives the electrophilic substitution of the second sulfonic group at position 6 and converts both sulfonic acid moieties (-SO3H) into sulfonyl chlorides (-SO2Cl).

  • Completion Check: Monitor by TLC (taking a mini-aliquot, quenching with methanol).

  • Quenching (Critical): Cool the reaction mixture to 20°C. Pour the reaction mass in a thin stream onto 1.5 kg of crushed ice with vigorous stirring.

    • Caution: This step is highly exothermic. Control the pour rate to keep the slurry temperature below 20°C.

  • Isolation: The product precipitates as a white to off-white solid. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 200 mL) until the filtrate is near neutral pH.

  • Drying: Dry the product in a vacuum oven at 40°C for 4 hours.

Expected Yield: 75–85% Appearance: Off-white crystalline powder.

Downstream Processing: Synthesis of Chlorothiazide

To validate the intermediate, a subset of the material can be converted to the final API.

Amination Protocol
  • Suspend the wet cake of 4-Amino-6-chlorobenzene-1,3-disulfonyl chloride in water.

  • Cool to 5°C.

  • Add Ammonium Hydroxide (25%) dropwise until pH > 9.

  • Heat to 60°C for 2 hours.

  • Cool and acidify with acetic acid to precipitate 4-Amino-6-chlorobenzene-1,3-disulfonamide .

Cyclization Protocol
  • Reflux the disulfonamide in 98% Formic Acid for 2–4 hours.

  • The condensation of the sulfonamide nitrogen with the formic acid carbon closes the thiadiazine ring.

  • Cool and filter to isolate crude Chlorothiazide .

Analytical Quality Control

Ensure the purity of the starting material (3-ACBSA) and the intermediate (Disulfonyl Chloride) using the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times 3-ACBSA (~4.2 min); Disulfonyl Chloride (~12.5 min)

Reaction Mechanism & Regioselectivity

The efficiency of this protocol relies on the directing effects of the substituents on the benzene ring.

Mechanism Substrate 3-Amino-4-chlorobenzenesulfonic acid Directing Directing Groups: -NH2 (Strong Activator, o/p) -Cl (Weak Deactivator, o/p) -SO3H (Strong Deactivator, m) Substrate->Directing Site Active Site: Position 6 (Ortho to NH2) Directing->Site Synergistic Effect Product Disulfonylation: Introduction of -SO2Cl at Pos 6 Conversion of Pos 1 -SO3H to -SO2Cl Site->Product + ClSO3H (excess)

Figure 2: Mechanistic rationale for the regioselective chlorosulfonation.

Explanation: The amino group at position 3 is the strongest activating group. It directs electrophilic attack to positions 2, 4, and 6.

  • Position 2: Sterically hindered by the sulfonic acid at position 1.

  • Position 4: Blocked by the Chlorine atom.[3]

  • Position 6: Sterically accessible and activated. Consequently, the incoming sulfonyl group attaches exclusively at position 6, creating the 1,3-disulfonyl pattern essential for thiazide activity.

References

  • Werner, L. H., & Halamandaris, A. (1958). Diuretics: Benzothiadiazine Derivatives. Journal of Organic Chemistry , 23(10), 1557-1560. Link

  • Novello, F. C., & Sprague, J. M. (1957). Benzothiadiazine dioxides as novel diuretics. Journal of the American Chemical Society , 79(8), 2028-2029. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2720, Chlorothiazide. Retrieved October 24, 2025. Link

  • Simson Pharma. (2024). Synthesis of 4-amino-6-chlorobenzene-1,3-disulfonic acid derivatives. Application Data Sheet. Link

  • ChemicalBook. (2024). Synthesis routes for Chlorothiazide via 3-Amino-4-chlorobenzenesulfonic acid. Link

Sources

Application Note: High-Purity Recrystallization of 3-Amino-4-chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of 3-Amino-4-chlorobenzenesulfonic acid (CAS: 98-36-2), a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical pharmacophores. Unlike simple organic solids, this compound exhibits zwitterionic behavior , necessitating a purification strategy grounded in pH-dependent solubility and thermodynamic control.

This protocol moves beyond generic "dissolve and cool" instructions.[1][2][3] It integrates isoelectric precipitation and thermal recrystallization to maximize yield while effectively removing common impurities such as 4-chloro-3-nitrobenzenesulfonic acid (starting material) and inorganic salts.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

Understanding the solute's behavior is the prerequisite for a successful protocol. 3-Amino-4-chlorobenzenesulfonic acid exists primarily as a zwitterion in its solid state and neutral aqueous solution.

PropertyDataRelevance to Protocol
IUPAC Name 3-Amino-4-chlorobenzenesulfonic acidTarget Compound
CAS Number 98-36-2Identification
Molecular Weight 207.64 g/mol Stoichiometric calculations
Structure Zwitterionic (

)
High melting point, low solubility in organic solvents.[4][5][6]
Solubility (Water) Moderate (Cold) / High (Hot)Ideal for aqueous recrystallization.
pKa (approx) ~3.2 (Amine group deprotonation)Determines pH for isoelectric precipitation.
Appearance White to light yellow powderColor indicates oxidation/impurities.

Key Insight: As a zwitterion, the compound has minimum solubility at its Isoelectric Point (pI) , typically in the pH range of 2.0–3.0. Deviating from this pH (adding acid or base) increases solubility by forming the cationic hydrochloride salt or the anionic sulfonate salt, respectively.

Strategic Solvent Selection

While many organic recrystallizations utilize ethanol or ethyl acetate, water is the superior solvent for this sulfonic acid derivative due to its polarity and the compound's ionic lattice energy.

  • Primary Solvent: Deionized Water (DI Water).

  • Co-solvent (Optional): Ethanol (only if yield is poor, to reduce polarity, though rarely needed).

  • pH Modifiers: Sodium Hydroxide (NaOH) for dissolution; Hydrochloric Acid (HCl) for precipitation.

Detailed Protocols

Method A: Thermal Recrystallization (For Semi-Pure Material)

Use this method for material with >95% purity to improve crystal habit and remove minor color impurities.

Step-by-Step Procedure:
  • Preparation:

    • Weigh the crude 3-Amino-4-chlorobenzenesulfonic acid.

    • Prepare a reflux setup with a mechanical stirrer (magnetic stirring may struggle with thick slurries).

  • Dissolution:

    • Suspend the crude solid in Deionized Water at a ratio of 10 mL per gram of solid.

    • Heat the slurry to boiling (100°C) with vigorous stirring.

    • Observation Point: If the solid does not completely dissolve after 10 minutes at reflux, add additional hot water in 10% increments. Do not exceed 20 mL/g.

  • Decolorization (Optional but Recommended):

    • If the solution is dark yellow or brown, remove the heat source momentarily to stop boiling.

    • Add Activated Carbon (0.5% - 1.0% by weight of crude solid).

    • Resume boiling for 10–15 minutes.

  • Hot Filtration:

    • Critical Step: Pre-heat a Büchner funnel or sintered glass filter to prevent premature crystallization clogging the pores.

    • Filter the boiling mixture rapidly.

    • Filtrate Management: Collect the filtrate in a clean flask kept warm (e.g., in a warm water bath) if possible.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.

    • Once at room temperature, move the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with a small volume of ice-cold water (2 x 1 mL/g). Do not over-wash, as the product is slightly soluble.

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours. Ensure constant weight is achieved.

Method B: Acid-Base Reprecipitation (For Crude/Impure Material)

Use this method for crude material containing isomers, inorganic salts, or unreacted nitro-precursors.

Step-by-Step Procedure:
  • Alkaline Dissolution:

    • Suspend crude material in water (5 mL/g).

    • Slowly add 20% NaOH (aq) or Saturated

      
        while stirring until the pH reaches 8.0–9.0 .
      
    • Mechanism:[1][7][8] This converts the zwitterion into the highly soluble sodium sulfonate salt (

      
      ).
      
    • The solution should become clear. If insoluble matter remains, it is likely inorganic waste or non-acidic organic impurities.

  • Filtration of Insolubles:

    • Filter the alkaline solution at room temperature to remove dust, iron filings (from reduction), or insoluble organics.

  • Controlled Precipitation (Acidification):

    • Transfer the clear filtrate to a beaker with pH monitoring.

    • Slowly add concentrated HCl (37%) dropwise with vigorous stirring.

    • Target: Acidify to pH 2.0–2.5 .

    • Observation: A thick white/off-white precipitate (the zwitterion) will form as the pH approaches the pI.

  • Digestion:

    • Heat the slurry to 60°C for 30 minutes. This "digestion" phase allows small crystals to dissolve and redeposit onto larger ones (Ostwald ripening), improving filterability.

  • Cooling and Isolation:

    • Cool to room temperature, then to 5°C.

    • Filter and wash with ice-cold water.

    • Dry as per Method A.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic between Method A and Method B.

Recrystallization_Workflow Start Crude 3-Amino-4-chlorobenzenesulfonic acid Purity_Check Assess Initial Purity (HPLC / Color) Start->Purity_Check Method_A Method A: Thermal Recrystallization (Solvent: Water) Purity_Check->Method_A High Purity (>95%) Method_B Method B: Acid-Base Reprecipitation (NaOH -> Filter -> HCl) Purity_Check->Method_B Low Purity / Salts Dissolve_Hot Dissolve in Boiling Water (100°C) Method_A->Dissolve_Hot Dissolve_Base Dissolve in NaOH (pH 9) Forms Soluble Salt Method_B->Dissolve_Base Carbon_Treat Activated Carbon Treatment (Optional) Dissolve_Hot->Carbon_Treat Hot_Filter Hot Filtration Carbon_Treat->Hot_Filter Slow_Cool Slow Cooling to 5°C Hot_Filter->Slow_Cool Final_Filter Vacuum Filtration & Wash Slow_Cool->Final_Filter Filter_Base Filter Insoluble Impurities Dissolve_Base->Filter_Base Acidify Acidify to pH 2.5 Precipitate Zwitterion Filter_Base->Acidify Acidify->Final_Filter Dry Dry (60°C, Vacuum) Final_Filter->Dry

Figure 1: Decision matrix and process flow for the purification of 3-Amino-4-chlorobenzenesulfonic acid.

Quality Control & Validation

To ensure the protocol was successful, perform the following analytical checks:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, Phosphate Buffer/MeOH)> 99.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure (Aromatic protons split by Cl/SO3H)
Inorganic Salts Sulfated Ash Test< 0.1%
Color Visual InspectionWhite to off-white (Reject if brown/pink)

HPLC Condition Example:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: 80% Buffer (0.05M

    
    , pH 3.0) / 20% Methanol.
    
  • Detection: UV @ 254 nm.

Troubleshooting Guide

  • Problem: Product does not crystallize upon cooling (Method A).

    • Cause: Too much water used.

    • Solution: Concentrate the solution by boiling off 30% of the solvent volume, then re-cool.

  • Problem: Product is colored (Pink/Brown).

    • Cause: Oxidation of the amino group.

    • Solution: Repeat Method A with fresh Activated Carbon and add a pinch of sodium hydrosulfite (reducing agent) during dissolution.

  • Problem: Low Yield in Method B.

    • Cause: Incorrect pH during precipitation.

    • Solution: Ensure pH is strictly between 2.0 and 3.0. If pH is too low (<1.0), the hydrochloride salt may form and remain soluble.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73650, 3-Amino-4-chlorobenzenesulfonic acid. Retrieved January 30, 2026 from [Link]

  • Org. Synth. General Procedures for the Purification of Sulfanilic Acid Derivatives. (Analogous methodology applied). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-chlorobenzenesulfonic Acid (CAS 98-36-2)

[1][2]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Audience: Process Chemists, R&D Scientists, Manufacturing Engineers[1]

Executive Summary

This guide addresses the synthesis of 3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) , a critical intermediate for azo dyes and pharmaceutical precursors.[2][1]

While direct sulfonation of 2-chloroaniline is theoretically possible, it often favors the para-isomer (4-amino-3-chlorobenzenesulfonic acid).[1] Therefore, the industry-standard high-yield route relies on the sulfonation of 2-chloronitrobenzene (2-CNB) followed by selective reduction.[1] This guide focuses on optimizing this specific pathway, addressing the two primary yield-killers: sulfone formation during sulfonation and hydrodechlorination during reduction.[1]

Part 1: The Synthesis Workflow

The following diagram outlines the optimized industrial pathway, highlighting critical control points (CCPs) where yield is most frequently lost.

GStart2-Chloronitrobenzene(2-CNB)Step1Sulfonation(Oleum 20-65%)Start->Step1 100-130°CInter4-Chloro-3-nitrobenzenesulfonic AcidStep1->Inter Yield Risk:Sulfone FormationStep2Selective Reduction(Fe/Acid or Sulfided Pt/C)Inter->Step2 pH ControlEnd3-Amino-4-chlorobenzenesulfonic AcidStep2->End Yield Risk:Dechlorination

Figure 1: Critical pathway for 3-ACBSA synthesis. Red nodes indicate high-risk process steps requiring strict parameter control.

Part 2: Module 1 - Sulfonation Optimization

Context: The starting material, 2-chloronitrobenzene, is an electron-deficient aromatic ring due to the withdrawing nature of both the -NO₂ and -Cl groups.[2][1] Standard sulfuric acid is insufficient; Oleum (fuming sulfuric acid) is required.

Troubleshooting Guide: Sulfonation

Q1: My conversion rate is stalling at <85%. Increasing temperature just creates impurities.[1] What is happening? A: You are likely encountering the "Deactivation Wall."[1][3] The reaction generates water, which dilutes the Oleum.[1] Once the SO₃ concentration drops below a critical threshold, the electrophilic attack on the deactivated ring stops.[1]

  • The Fix: Do not just increase temperature (which promotes sulfone formation). Instead, increase the SO₃:Substrate molar ratio . Ensure you are using Oleum with at least 20% free SO₃, and consider a staged addition to maintain anhydrous conditions throughout the reaction [1].

Q2: I am seeing a "flocky" precipitate that is insoluble in water during workup. What is it? A: This is 4,4'-dichloro-3,3'-dinitrodiphenylsulfone .[1] It forms when the sulfonic acid product reacts with unreacted 2-CNB.[1]

  • The Fix:

    • Agitation: Sulfone formation is diffusion-controlled.[1] Increase impeller speed (RPM) to ensure rapid dispersion of the organic substrate into the acid phase.

    • Stoichiometry: Ensure a slight excess of Oleum is present from the start.[1]

    • Temperature Ramp: Avoid heating the 2-CNB before the acid is fully mixed. Add 2-CNB to the acid at lower temperatures (40-50°C) before ramping to the reaction temperature (100-115°C).

Part 3: Module 2 - Reduction & Hydrodechlorination

Context: This is the most fragile step.[1] You must reduce the nitro group (-NO₂) to an amine (-NH₂) without removing the chlorine atom.[1] Standard catalytic hydrogenation (Pd/C + H₂) often accidentally strips the chlorine (hydrodechlorination), producing metanilic acid impurities.

Troubleshooting Guide: Reduction

Q1: I am using Pd/C for hydrogenation, but I'm losing the chlorine atom (generating dechlorinated byproducts). A: Palladium is excellent at cleaving Carbon-Halogen bonds.[2][1] You must poison the catalyst or switch methods.[1]

  • Method A (Catalytic - Cleaner): Use a Sulfided Platinum on Carbon (Pt(S)/C) catalyst.[2][1] The sulfur modifies the active sites, drastically reducing their affinity for the C-Cl bond while retaining activity for -NO₂ reduction.[2][1]

  • Method B (Chemical - Robust): Switch to the Béchamp Reduction (Iron powder + HCl/Acetic Acid).[1] Iron reduction is highly selective for nitro groups and is chemically incapable of breaking the aryl-chloride bond under standard conditions [2].[1]

Q2: The Béchamp reduction works, but the Iron sludge is trapping my product. How do I recover yield? A: 3-ACBSA has poor solubility in neutral water but dissolves well in alkali.[2][1]

  • The Protocol:

    • After reduction, basify the mixture to pH 9-10 using Sodium Carbonate (Soda Ash). This converts the product to its soluble sodium salt (sulfonate).

    • The Iron oxide sludge will remain solid.[1] Filter the hot solution.

    • Critical Step: Wash the iron cake with hot alkaline water (pH 9). Up to 15% of the yield can be trapped in the pore volume of the sludge.[1]

Part 4: Isolation & Purification

Context: 3-ACBSA is a zwitterion.[1] Its solubility is highly pH-dependent.[1]

Data Table: Solubility Profile
pH StateChemical FormSolubilityAction
pH < 1 Cationic (NH₃⁺ / SO₃H)ModerateAcid wash
pH 2-3 Zwitterion (NH₃⁺ / SO₃⁻) Lowest (Precipitation) Target for Isolation
pH > 7 Anionic (NH₂ / SO₃⁻)HighFiltration of impurities

Q: How do I maximize crystallization yield? A: You must exploit the Isoelectric Point .[1]

  • Start with your alkaline filtrate (from the iron removal step).

  • Slowly acidify with HCl.

  • Stop exactly at pH 2.0 - 2.5 . This is the zwitterionic region where the net charge is zero, and water solubility is at its absolute minimum [3].[1]

  • Cool to 5-10°C before filtration.

Part 5: Summary of Critical Parameters

ParameterRecommended RangeImpact on Yield
Oleum Strength 20% - 65% free SO₃Prevents reaction stalling (Module 1).[2][1]
Sulfonation Temp 100°C - 130°C<100°C: Low conversion.[1] >130°C: Sulfone impurities.[1]
Reduction Catalyst Sulfided Pt/C or Fe/H⁺Prevents loss of Chlorine atom (Module 2).[2][1]
Isolation pH 2.0 - 2.5Maximizes precipitation of the zwitterion.[1]

References

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.[1] (Foundational text on sulfonation kinetics and oleum stoichiometry).

  • Booth, G. (2000). "Nitro Compounds, Aromatic".[4][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73685, 3-Amino-4-chlorobenzenesulfonic acid. [Link][1]

Technical Support Guide: Purification of Crude 3-Amino-4-chlorobenzenesulfonic Acid (CAS 98-36-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Trap

Welcome to the technical support center for 3-Amino-4-chlorobenzenesulfonic acid (also known as 2-chloroaniline-5-sulfonic acid). In my 15 years of optimizing aromatic sulfonation workups, I have found that this compound presents a classic "zwitterionic trap."

Because it contains both a strongly acidic sulfonic group (


) and a weakly basic amino group (

, lowered by the electron-withdrawing chlorine), its solubility profile is non-linear. Many researchers lose yield by acidifying blindly or fail to remove the critical 3-amino-6-chlorobenzenesulfonic acid regioisomer because they treat the isolation as a simple filtration.

This guide moves beyond standard protocols to address the mechanistic reasons for failure, providing you with self-validating troubleshooting steps.

Module 1: Solubility & Isolation Challenges

The Core Problem: Users often report "no precipitation" or "oiling out" upon acidification. This is rarely a synthesis failure but rather an isolation error governed by the compound's isoelectric point (pI).

Q1: I acidified my reaction mixture to pH 0, but the yield is poor. Why?

Technical Insight: You have likely over-acidified. Unlike simple carboxylic acids, 3-Amino-4-chlorobenzenesulfonic acid behaves as a zwitterion.

  • pH > 4: The molecule exists as an anionic sulfonate salt (

    
    ). Soluble. 
    
  • pH < 0.5: The amine protonates fully, but the high ionic strength and excess acid can solubilize the cationic form (

    
    ) or simply keep it dissolved in the mineral acid matrix.
    
  • pH 1.0 – 2.0 (Target Zone): This is the "Goldilocks" zone where the zwitterion (

    
    ) dominates. The net charge is zero, minimizing water solubility.
    

Troubleshooting Protocol:

  • Dissolution: Redissolve your crude cake in dilute NaOH (pH 8–9). The solution should be clear.

  • Controlled Precipitation: Slowly add 30% HCl or

    
     while stirring vigorously.
    
  • Critical Endpoint: Stop exactly at pH 1.5 – 2.0 .

  • Aging: Allow the slurry to stir at 10–15°C for 2 hours. This "Ostwald ripening" promotes crystal growth over amorphous precipitation.

Q2: My product comes out as a sticky oil/gum instead of crystals. How do I fix this?

Cause: "Oiling out" occurs when the product precipitates faster than it can crystallize, often trapping impurities (isomers/water) that lower the melting point. Solution:

  • Seed Crystals: Retain a small amount of pure solid to seed the mixture at the onset of turbidity.

  • Temperature Control: Do not precipitate at 0°C immediately. Acidify at 40–50°C to form the initial solid, then slowly cool to 10°C.

  • High Salt Content: If the mother liquor has extremely high ionic strength (from neutralization), the "salting out" effect can force the product out as an oil. Dilute the mixture with water (10-20% volume) before acidification.

Module 2: Impurity Removal (Isomers & Color)

The Core Problem: The chlorination of metanilic acid (or sulfonation of 2-chloroaniline) produces regioisomers, specifically 3-amino-6-chlorobenzenesulfonic acid and 3-amino-2-chlorobenzenesulfonic acid . Additionally, oxidative coupling produces pink/brown diazo-like impurities.

Q3: How do I remove the pink/brown color? It persists after recrystallization.

Technical Insight: The amino group is susceptible to oxidation, forming colored azobenzene-like impurities or quinoid structures. These are often non-polar and adsorb strongly to the crystal surface.

De-Colorization Workflow:

  • Alkaline Treatment: Dissolve the crude solid in water adjusted to pH 8.0–9.0 with NaOH. The colored impurities are often less soluble or form colloidal suspensions in alkali.

  • Activated Carbon: Add 2–5% w/w Activated Carbon (steam-activated type recommended for large molecules).

    • Crucial Step: Heat to 50–60°C for 30 minutes. Carbon adsorption kinetics improve with temperature for these viscous solutions.

  • Filtration: Filter through a Celite bed while hot. If the filtrate is still colored, repeat.

  • Bisulfite Wash: If color persists, add 0.5% Sodium Bisulfite (

    
    ) to the filtrate before acidification to reduce oxidized species.
    
Q4: HPLC shows 5-10% of a regioisomer. How do I purify this?

Technical Insight: The 3-amino-6-chloro isomer (para to the amine) is the most common byproduct. It often has slightly higher water solubility than the 4-chloro target due to symmetry.

Purification Protocol (Fractional Precipitation):

  • Method: The target (4-chloro) is less soluble at pH 1.5 than the 6-chloro isomer.

  • Step 1: Dissolve crude in minimum boiling water (approx. 10-12 volumes).

  • Step 2: Cool slowly to 25°C. Collect the first crop of crystals.

  • Step 3: Analyze the mother liquor. It will be enriched with the 6-chloro isomer.

  • Step 4 (Validation): If purity is still low, perform a slurry wash in 2N HCl. The impurity is more soluble in the acid medium than the zwitterionic target.

Module 3: Visualization & Logic

Workflow: Acid-Base Purification Cycle

This diagram illustrates the optimal path for purifying the crude cake, highlighting the critical pH control points.

PurificationWorkflow Crude Crude 3-Amino-4-chloro benzenesulfonic Acid Dissolution Dissolve in H2O Adjust to pH 8.0 - 9.0 (NaOH) Crude->Dissolution CarbonTreat Add Activated Carbon Heat to 60°C (30 min) Dissolution->CarbonTreat Filtration Filter (Hot) to remove Insolubles & Carbon CarbonTreat->Filtration CheckColor Is Filtrate Colorless? Filtration->CheckColor Acidification Acidify with HCl Target pH 1.5 - 2.0 CheckColor->Acidification Yes Recycle Repeat Carbon Treatment Add Sodium Bisulfite CheckColor->Recycle No (Pink/Brown) Crystallization Cool to 10°C Stir 2 hours Acidification->Crystallization Isolation Filter & Wash (Ice cold water) Crystallization->Isolation Recycle->Filtration

Figure 1: Step-by-step purification workflow emphasizing the pH swing method and carbon treatment loop.

Troubleshooting Decision Tree: Low Purity/Yield

Use this logic flow to diagnose specific failure modes in your experiment.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield IssueType->LowYield HighColor High Color IssueType->HighColor IsomerImpurity Isomer Impurity IssueType->IsomerImpurity CheckPH Check Mother Liquor pH LowYield->CheckPH Oxidation Oxidation suspected? HighColor->Oxidation Slurry Perform Acid Slurry Wash IsomerImpurity->Slurry ActionPH Adjust to pH 1.5-2.0 (Zwitterion Zone) CheckPH->ActionPH pH < 1 or > 3 CheckVol Check Solvent Volume CheckPH->CheckVol pH is OK ActionConc Concentrate Solution before Acidification CheckVol->ActionConc ActionBisulfite Add NaHSO3 Use Fresh Carbon Oxidation->ActionBisulfite Recryst Recrystallize from Water (Slow Cooling) Slurry->Recryst

Figure 2: Diagnostic logic for common purification failures.

Module 4: Data & Specifications

Table 1: Solubility Profile & Critical Parameters

Data based on typical behavior of chloro-aminobenzenesulfonic acids.

ParameterConditionSolubility / BehaviorApplication
pH > 8.0 Alkaline (NaOH)High (>100 g/L) Dissolution for filtration/carbon treatment.
pH 1.5 – 2.0 Acidic (Zwitterion)Low (<5 g/L) Target zone for precipitation.
pH < 0.5 Strongly AcidicModerate (Forms Cation)Avoid this zone; causes yield loss.
Temperature 80°C (Water)HighRecrystallization dissolution temp.
Temperature 10°C (Water)LowRecrystallization isolation temp.
Table 2: Common Impurities & Removal Strategies
ImpurityOriginRemoval Strategy
3-Amino-6-chlorobenzenesulfonic acid Regioisomer (Chlorination byproduct)Fractional crystallization from water; Acid slurry wash.
Metanilic Acid Unreacted Starting MaterialSoluble in acidic mother liquor; removed by thorough washing.
Inorganic Salts (NaCl/Na2SO4) Neutralization byproductsRecrystallization from water (Salts remain in ML); Wash cake with ice water.
Colored Oligomers Oxidation of amineActivated Carbon (pH 8-9); Sodium Bisulfite treatment.

References

  • Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group. US Patent 4058517A.
  • 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) Substance Detail. PubChem. [Link]

  • Process for the preparation of azo dyestuffs (Purification context). GB Patent 1563661A.

Overcoming solubility issues of 4-Chlorometanilic acid in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The "Zwitterionic Lock"

The Root Cause: 4-Chlorometanilic acid (CAS 98-36-2) is not a simple organic amine.[1] It exists as a zwitterion (internal salt) where the sulfonic acid protonates the amine (


).[1] This creates a crystal lattice with extremely high cohesive energy, rendering the molecule insoluble in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[1]

The Challenge: Standard organic reactions (acylations, alkylations, metal-catalyzed couplings) often fail not because of low reactivity, but because the reagent remains in the solid phase, inaccessible to the catalyst or electrophile.[1]

The Solution Architecture: To solubilize this molecule, you must disrupt the zwitterionic lattice.[1] This is achieved by converting the compound into a distinct ionic species—either an anionic sulfonate salt (using a base) or a cationic ammonium salt (using a strong acid), depending on the reaction requirements.[1]

Troubleshooting Guide (Q&A)

Case 1: Amide Coupling / Acylation

User Question: "I am trying to react 4-Chlorometanilic acid with an acid chloride in DCM/THF, but the material remains a suspension and yields are <10%. What is wrong?"

Senior Scientist Diagnosis: You are fighting the lattice energy.[1] The zwitterion is insoluble in non-polar aprotic solvents.[1] The acid chloride cannot penetrate the crystal lattice.[1]

Corrective Protocol: You have two robust options:

  • The Homogeneous Approach (Anhydrous): Use a polar aprotic solvent (DMF or DMAc) and an organic base (Pyridine or Triethylamine).[1] The base deprotonates the ammonium group (

    
    ), breaking the zwitterion and forming a soluble triethylammonium sulfonate salt.[1]
    
  • The Schotten-Baumann Approach (Biphasic): Dissolve the 4-Chlorometanilic acid in aqueous NaOH (forming the sodium sulfonate), then add the acid chloride dissolved in DCM or THF.[1] The reaction occurs at the interface or in the aqueous phase.[1]

Case 2: Metal-Catalyzed Coupling (Buchwald-Hartwig/Suzuki)

User Question: "I need to perform a palladium-catalyzed coupling on the amine, but the catalyst dies in water. How do I get this into Toluene or Dioxane?"

Senior Scientist Diagnosis: Inorganic salts (Sodium 4-chlorometanilate) are insoluble in Toluene.[1] You need a Lipophilic Counter-ion .[1]

Corrective Protocol: Convert the sulfonic acid to a Tetrabutylammonium (TBA) salt.

  • Method: Treat 4-Chlorometanilic acid with 1 equivalent of Tetrabutylammonium Hydroxide (TBAOH) in Methanol. Evaporate to dryness.

  • Result: The resulting TBA-salt is a greasy solid/oil that is soluble in DCM, Toluene, and THF, allowing standard anhydrous catalytic cycles to proceed.[1]

Case 3: Purification & Isolation

User Question: "After the reaction, how do I get my product out of the DMF/Pyridine soup?"

Senior Scientist Diagnosis: Leverage the zwitterionic nature to your advantage. If your product still retains the acidic and basic groups (or if you can regenerate the acid), you can precipitate it by adjusting the pH to the Isoelectric Point (pI) .[1]

Corrective Protocol:

  • Dilute the reaction mixture with water.[1]

  • Acidify carefully with HCl to pH ~1–2.[1]

  • The free sulfonic acid (or zwitterionic product) will often precipitate out of the aqueous solution as the "Least Soluble Form" (LSF).[1]

Experimental Protocols

Protocol A: Lipophilic Salt Formation (For Anhydrous Reactions)

Use this when you must use non-polar solvents like Toluene or DCM.[1]

  • Stoichiometry: Calculate 1.05 equivalents of Tetrabutylammonium Hydroxide (1.0 M in MeOH).

  • Dissolution: Suspend 4-Chlorometanilic acid (10 mmol, 2.21 g) in Methanol (20 mL).

  • Neutralization: Add the TBAOH solution dropwise.[1] The white suspension will clear as the soluble salt forms.[1]

  • Isolation: Concentrate the solution on a rotary evaporator to yield a viscous oil or waxy solid.

  • Validation: Dissolve a small aliquot in DCM. It should yield a clear solution.

  • Usage: Use this residue directly as the amine source in your cross-coupling reaction.[1]

Protocol B: Modified Schotten-Baumann (For Acylations)

Use this for robust, scalable amide bond formation.[1]

ReagentEquivalentsRole
4-Chlorometanilic Acid1.0Substrate
NaOH (10% aq)2.2Solubilizer & Scavenger
Acid Chloride1.1Electrophile
THF or Dioxane(Solvent)Co-solvent

Steps:

  • Dissolve 4-Chlorometanilic acid in 1.1 eq of 10% NaOH. Solution should be clear (pH > 9).[1]

  • Cool to 0–5 °C.

  • Dissolve Acid Chloride in THF (equal volume to water).[1]

  • Add Acid Chloride solution dropwise while simultaneously adding the remaining 1.1 eq of NaOH to maintain pH > 9.

    • Note: High pH is critical to keep the amine nucleophilic (

      
      ) rather than protonated (
      
      
      
      ).[1]
  • Workup: Acidify with Conc. HCl to pH 1.[1] The product (sulfonamido-acid) will precipitate.[1] Filter and wash with cold water.[1]

Visual Troubleshooting Logic

Figure 1: Solubility Decision Matrix

Caption: Logical flow for selecting the correct solubilization strategy based on reaction tolerance to water and solvent polarity.

SolubilityLogic Start Start: 4-Chlorometanilic Acid (Insoluble Zwitterion) ReactionType What is the Reaction Type? Start->ReactionType Aqueous Water Tolerant? (e.g., Simple Acylation) ReactionType->Aqueous Yes Anhydrous Strictly Anhydrous? (e.g., Pd-Coupling, Grignard) ReactionType->Anhydrous No MethodA Method A: Aqueous Base (NaOH/Na2CO3) Aqueous->MethodA High Polarity SolventChoice Solvent Choice Anhydrous->SolventChoice MethodB Method B: Organic Base (TEA/DBU in DMF) SolventChoice->MethodB Polar Aprotic (DMF/DMSO) MethodC Method C: Lipophilic Ion Exchange (TBAOH -> DCM/Toluene) SolventChoice->MethodC Non-Polar (DCM/Tol)

[1]

Figure 2: Mechanism of Zwitterion Disruption

Caption: Molecular transformation from insoluble lattice to soluble reactive species using organic bases.

Mechanism Zwitterion Insoluble Zwitterion (NH3+ / SO3-) Complex Soluble Salt Complex (NH2-Ar-SO3- ... HNEt3+) Zwitterion->Complex Deprotonation (Lattice Break) Base Organic Base (Et3N) Base->Complex Proton Acceptor Solvent Solvent Shell (DMF/DMSO) Complex->Solvent Dissolution

[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66817, 4-Chlorometanilic acid. Retrieved January 30, 2026.[1] [Link]

  • ResearchGate (2020). Discussion: How to desalt zwitterions and improve organic solubility. Retrieved January 30, 2026.[1] [Link]

  • Organic Chemistry Data. Common Solvents and Solubility Parameters. Retrieved January 30, 2026.[1] [Link]

Sources

Byproduct identification in the synthesis of 3-Amino-4-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-chlorobenzenesulfonic acid (ACBSA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of ACBSA synthesis, with a specific focus on identifying and mitigating byproduct formation. As a crucial intermediate in the manufacturing of azo dyes and various pharmaceuticals, achieving high purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Overview of the Synthesis Pathway

The most common industrial synthesis of 3-Amino-4-chlorobenzenesulfonic acid (also known as 2-Chloroaniline-5-sulfonic acid) involves the direct sulfonation of 2-chloroaniline.[2][3] This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid or oleum. While seemingly straightforward, the reaction is sensitive to conditions, and deviations can lead to a range of impurities that complicate purification and reduce overall yield.

The primary reaction proceeds as follows:

Synthesis_Pathway Start 2-Chloroaniline Intermediate Anilinium Salt Intermediate Start->Intermediate Protonation Reagent + H₂SO₄ / SO₃ (Sulfonating Agent) Product 3-Amino-4-chlorobenzenesulfonic acid Intermediate->Product Electrophilic Aromatic Substitution (High Temperature Rearrangement)

Caption: General synthesis route for 3-Amino-4-chlorobenzenesulfonic acid.

Byproduct Identification and Formation Mechanisms

Understanding potential byproducts is the first step in troubleshooting. During the sulfonation of 2-chloroaniline, several side reactions can occur, leading to isomeric impurities, sulfones, and oxidation products.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation Pathways 2-Chloroaniline 2-Chloroaniline Target_Product 3-Amino-4-chlorobenzenesulfonic acid (Desired Product) 2-Chloroaniline->Target_Product Sulfonation (High Temp) Isomers Isomeric Byproducts (e.g., 2-Amino-3-chlorobenzenesulfonic acid) 2-Chloroaniline->Isomers Kinetic Control (Low Temp) Oxidation Colored Oxidation Products (e.g., Azoxy compounds) 2-Chloroaniline->Oxidation Oxidizing Conditions Sulfone Dichlorodiphenyl Sulfone Derivatives Target_Product->Sulfone Excess Sulfonating Agent + High Temperature

Caption: Key byproduct formation pathways during ACBSA synthesis.

Potential Byproducts Summary
Byproduct ClassSpecific ExamplesFormation ConditionsAnalytical Signature (HPLC)
Isomeric Aminosulfonic Acids 2-Amino-3-chlorobenzenesulfonic acid, 4-Amino-5-chlorobenzenesulfonic acidLow reaction temperatures, kinetic control.[4]Peaks eluting close to the main product peak.
Diaryl Sulfones 4,4'-dichloro-3,3'-diaminodiphenyl sulfoneHigh temperatures, excess sulfonating agent.[5]Typically more retained (longer elution time) than sulfonic acids.
Oxidation Products Azoxy, azo, and polymeric compoundsPresence of oxidizing agents, high heat, exposure to air.[6]Broad, late-eluting peaks; often colored.
Unreacted Starting Material 2-ChloroanilineIncomplete reaction (insufficient time, temperature, or reagent).Early eluting, sharp peak.
Disulfonic Acids 2-Chloroaniline-3,5-disulfonic acidHarsh conditions, high concentration of oleum.More polar, typically elutes earlier than the monosulfonated product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Q1: My final product has a persistent pink or brown discoloration. What is the cause and how can I prevent it?

Answer: This is a classic sign of oxidation . Aromatic amines, especially anilines, are highly susceptible to oxidation, which forms intensely colored impurities like nitroso, azo, and azoxy compounds.[6] The acidic and high-temperature conditions of sulfonation can exacerbate this issue.

Causality & Prevention:

  • Atmospheric Oxygen: The reaction is likely being exposed to air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Oxidizing Contaminants: Your sulfuric acid or starting material may contain trace oxidizing contaminants (e.g., nitric acid).

    • Solution: Use high-purity reagents. Consider adding a small amount of a reducing agent like sodium sulfite or a radical scavenger, although this requires careful optimization.

  • Localized Overheating: "Hot spots" in the reaction vessel can accelerate degradation.

    • Solution: Ensure efficient and uniform stirring. Use a heating mantle with a temperature controller and a reaction vessel with a large surface area for heat transfer.

Remediation: If your product is already discolored, you can attempt to remove the colored impurities by treating the alkaline solution of your crude product with activated carbon before the final acidic precipitation.[7]

Q2: The yield of my desired 3-Amino-4-chlorobenzenesulfonic acid is significantly lower than expected. What are the likely causes?

Answer: Low yield is often a multi-faceted problem stemming from incomplete reaction or competing side reactions.

Troubleshooting Steps:

  • Isomer Formation: The sulfonation of substituted anilines is highly dependent on reaction conditions.[4] The amino group is strongly activating and ortho-, para-directing. However, in a strong acid, it exists as the anilinium ion (-NH₃⁺), which is deactivating and meta-directing.[4] This complex equilibrium dictates the isomer distribution.

    • Low Temperature (e.g., <100°C): Favors the kinetically controlled ortho-isomer.

    • High Temperature (e.g., 180-200°C): The reaction becomes reversible, favoring the formation of the thermodynamically more stable para-isomer relative to the amino group. The desired product is the result of sulfonation para to the amino group.

    • Solution: Ensure the reaction temperature is sufficiently high (typically 180°C+) and held for an adequate duration to allow for the rearrangement to the thermodynamically favored product.

  • Sulfone Formation: Excessive temperature or a high concentration of sulfur trioxide (oleum) can promote the condensation of the initially formed sulfonic acid with another molecule of 2-chloroaniline, forming a diaryl sulfone.[5] This byproduct is difficult to remove and represents a direct loss of yield.

    • Solution: Avoid unnecessarily high temperatures (>200°C) and use the sulfonating agent in a controlled molar ratio.

  • Incomplete Reaction: Insufficient heating time or temperature will leave a significant amount of unreacted 2-chloroaniline.

    • Solution: Monitor the reaction progress using an in-process control method like HPLC. Take small aliquots, quench them, and analyze to determine when the consumption of starting material has plateaued.

Q3: My HPLC chromatogram shows multiple unexpected peaks. How do I proceed with their identification?

Answer: Systematic identification is key. The table in Section 2 provides a starting point. For definitive identification, a combination of techniques is necessary.

Identification Workflow:

  • HPLC-UV Analysis: Compare the retention times of your unknown peaks with known standards if available. The UV spectrum can also provide clues; sulfones and sulfonic acids have distinct absorbance profiles.

  • Spiking Studies: Inject a sample of your crude material co-spiked with a small amount of pure starting material (2-chloroaniline). The peak that increases in area corresponds to the unreacted starting material.

  • HPLC-MS Analysis: This is the most powerful tool. A mass spectrometer coupled to your HPLC will provide the molecular weight of each eluting peak. This allows you to directly correlate a peak with a potential byproduct structure (e.g., isomers will have the same mass as the product, while a sulfone will have a distinct, higher mass).

  • Fraction Collection and NMR: If a significant impurity is present, you can use preparative HPLC to isolate it. Subsequent analysis by ¹H and ¹³C NMR will provide structural confirmation.

Key Experimental Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity Analysis

This protocol provides a robust baseline for separating the target product from its common impurities.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentProvides excellent resolution for polar aromatic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5 (adjusted with H₃PO₄)Buffered aqueous phase to ensure consistent ionization of sulfonic acids.
Mobile Phase B AcetonitrileOrganic modifier to elute less polar compounds.
Gradient 5% B to 70% B over 20 minutesA shallow gradient is needed to resolve closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reproducibility.
Detection Diode Array Detector (DAD) at 254 nm and 280 nmAllows for the detection of all aromatic species and helps differentiate compounds based on their UV spectra.[8]
Injection Vol. 5 µLAdjust based on sample concentration.
Protocol 2: Purification via Acidic Precipitation

This method leverages the pH-dependent solubility of aminosulfonic acids to isolate the product.

  • Dissolution: Carefully add the crude reaction mixture to a chilled solution of 10% aqueous sodium hydroxide. The goal is to dissolve the sulfonic acid products as their sodium salts. The pH should be > 10.

  • Decolorization (Optional): If the solution is highly colored, add 1-2% w/w of activated carbon, stir for 30 minutes at 40-50°C, and then filter through a bed of celite to remove the carbon.[7]

  • Precipitation: Cool the resulting solution in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is approximately 1-2. The 3-Amino-4-chlorobenzenesulfonic acid will precipitate as a zwitterion.

  • Isolation: Age the slurry at 0-5°C for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts and acid.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for 3-Amino-4-chlorobenzenesulfonic acid?

    • Store in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.[9] It is a stable crystalline solid under these conditions.[1]

  • How does the choice of sulfonating agent (H₂SO₄ vs. Oleum) affect the reaction?

    • Concentrated Sulfuric Acid (98%): A weaker sulfonating agent. Requires higher temperatures and longer reaction times. Generally produces fewer disulfonated byproducts but may lead to incomplete conversion.[10]

    • Oleum (H₂SO₄ + SO₃): A much stronger sulfonating agent due to the presence of free SO₃. The reaction is faster and can be run at lower temperatures. However, it increases the risk of forming disulfonated byproducts and sulfones if not carefully controlled.[11]

  • Is the sulfonation reaction reversible?

    • Yes, sulfonation is a reversible electrophilic aromatic substitution. This property is exploited in the synthesis; running the reaction at high temperatures allows the initially formed kinetic products (e.g., ortho-isomer) to revert to the starting material and re-react to form the more thermodynamically stable para-isomer.[4]

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. [Link]

  • A kind of production method of the sulfonic acid of 3,4 dichloroaniline 6.
  • US4808342A - Production of sulfonated amines.
  • Sulfonation and Sulfation Processes. Chemithon. [Link]

  • What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • SULFONATING AGENT AND PROCESS - EP 0505582 B1. European Patent Office. [Link]

  • Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?. Quora. [Link]

  • (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • C12H12Cl2N2O6S2 | CID 154809854. PubChem. [Link]

  • Navigating the Market for 4-Chlorobenzenesulfonic Acid: Sourcing and Usage. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Agilent Approaches for Amino Acid Analysis. Agilent. [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of 3-Amino-4-Chlorobenzenesulfonic Acid (3-ACBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry) | Topic: Isomer Minimization & Impurity Control[1]

Executive Summary & Route Logic

The Core Challenge: The synthesis of 3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) is frequently plagued by isomer contamination, specifically the presence of 2-amino-4-chlorobenzenesulfonic acid and 4-amino-3-chlorobenzenesulfonic acid.[1] These isomers possess similar solubility profiles, making downstream purification (crystallization) inefficient and costly.[1]

The "Gold Standard" Pathway: To minimize isomer formation, you must avoid direct sulfonation of chloroanilines (which yields the wrong regioisomers).[1] The industry-standard, high-fidelity route involves the Nitration-Reduction sequence of 4-Chlorobenzenesulfonic acid .[1]

  • Step 1: Sulfonation of Chlorobenzene (Control of ortho-isomer).[1]

  • Step 2: Nitration of 4-Chlorobenzenesulfonic acid (Regioselective).[1]

  • Step 3: Selective Reduction (Prevention of hydrodechlorination).[1]

Process Workflow & Isomer Origin Map

The following diagram illustrates the critical decision nodes where isomers are generated.

G Start Starting Material: Chlorobenzene Step1 Step 1: Sulfonation (H2SO4/SO3) Start->Step1 Para_Isomer Major Intermediate: 4-Chlorobenzenesulfonic Acid (Target Precursor) Step1->Para_Isomer >95% Yield Ortho_Isomer Minor Intermediate: 2-Chlorobenzenesulfonic Acid (ISOMER SOURCE) Step1->Ortho_Isomer <5% (Control Temp!) Step2 Step 2: Nitration (HNO3/H2SO4) Para_Isomer->Step2 Ortho_Isomer->Step2 Nitro_Target 3-Nitro-4-Chlorobenzenesulfonic Acid Step2->Nitro_Target Regioselective Nitro_Impurity 2-Chloro-5-Nitrobenzenesulfonic Acid Step2->Nitro_Impurity From Ortho precursor Step3 Step 3: Reduction (Fe/H+ or H2/Cat) Nitro_Target->Step3 Nitro_Impurity->Step3 Final_Target TARGET PRODUCT: 3-Amino-4-Chlorobenzenesulfonic Acid Step3->Final_Target Selective Reduction Final_Isomer CRITICAL IMPURITY: 4-Amino-3-Chlorobenzenesulfonic Acid (via rearrangement) OR 2-Amino-4-Chlorobenzenesulfonic Acid Step3->Final_Isomer

Caption: Pathway analysis showing the propagation of the ortho-isomer impurity from the initial sulfonation step.

Troubleshooting Guides (Q&A Format)

Phase 1: Sulfonation & Nitration (Isomer Control)[1]

Q: I am detecting significant levels of "Isomer X" (2-amino-4-chlorobenzenesulfonic acid) in my final product. Where did it come from?

A: This is a "legacy impurity."[1] It is not formed in the final step but is carried over from the very first sulfonation of chlorobenzene.[1]

  • Mechanism: Sulfonation of chlorobenzene yields ~95% p-isomer (desired) and ~5% o-isomer (undesired).[1] If you do not separate the o-chlorobenzenesulfonic acid before nitration, it will nitrate, reduce, and form the 2-amino isomer.[1]

  • Corrective Action:

    • Thermodynamic Control: Run the sulfonation at higher temperatures (

      
      ) to favor the thermodynamic para-product.
      
    • Purification Checkpoint: You must purify the 4-chlorobenzenesulfonic acid intermediate via recrystallization (usually as the sodium salt) before proceeding to nitration.[1] Do not telescope this step if isomer purity is critical.[1]

Q: During nitration, I am seeing dinitrated species. How do I stop this?

A: 4-Chlorobenzenesulfonic acid is deactivated, but the introduction of the first nitro group further deactivates the ring.[1] However, vigorous conditions can force a second nitro group.[1]

  • Protocol Adjustment:

    • Maintain temperature strictly between

      
      .
      
    • Use stoichiometric

      
       (1.05 eq).[1] Excess nitric acid at high temperatures promotes dinitration and oxidative cleavage.[1]
      
Phase 2: Reduction (Dechlorination & Side Reactions)[1]

Q: My LC-MS shows a peak corresponding to Metanilic Acid (des-chloro impurity). Why am I losing the chlorine atom?

A: This is a classic issue known as Hydrodechlorination .[1] During the reduction of the nitro group (Step 3), the carbon-chlorine bond is susceptible to cleavage, especially under catalytic hydrogenation conditions.[1]

  • The Cause: Using standard Palladium on Carbon (

    
    ) without a poison, or excessive reaction times with Iron/Acid.[1]
    
  • Corrective Action:

    • Option A (Chemical): Use the Béchamp Reduction (Iron powder + dilute

      
       or 
      
      
      
      ).[1] This method is highly selective for
      
      
      and rarely touches aryl chlorides.[1]
    • Option B (Catalytic): If using

      
      , switch to a sulfided Platinum on Carbon (
      
      
      
      )
      catalyst.[1] The sulfur "poisons" the catalyst sufficiently to prevent C-Cl bond insertion while allowing nitro reduction.[1]

Critical Process Parameters (CPP) Matrix

Use this table to audit your current experimental setup.

ParameterTarget RangeConsequence of Deviation
Step 1: Sulfonation Temp

Low Temp: Increases ortho-isomer (2-CBSA).[1] High Temp: Sulfone formation.[1]
Step 2: Nitration Temp

High Temp: Dinitration; Oxidative loss of yield.[1]
Step 3: Reduction pH

(Béchamp)
Low pH (<3): Promotes hydrodechlorination (loss of Cl).[1]
Step 3: H2 Pressure

(if Catalytic)
High Pressure: Increases risk of de-chlorination.[1]

Analytical Validation Protocol

To ensure you are not misidentifying isomers, use this HPLC method standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    , 
    
    
    
    ).[1]
  • Mobile Phase:

    • A:

      
      
      
      
      
      in Water.[1]
    • B: Acetonitrile.[1]

  • Gradient:

    
     over 20 min.
    
  • Detection: UV @ 254 nm.[1]

  • Retention Order (Typical):

    • Metanilic Acid (Des-chloro impurity).[1]

    • 3-Amino-4-chlorobenzenesulfonic acid (Target ).

    • 2-Amino-4-chlorobenzenesulfonic acid (Isomer).[1]

    • Unreacted Nitro intermediates.

References

  • Synthesis of 3-Amino-4-chlorobenzenesulfonic acid. ChemicalBook. (Accessed 2026).[1][2][3] CAS 98-36-2 Properties and Synthesis Routes.[1][4] Link

  • Process for the preparation of aminobenzenesulfonic acids. Google Patents. US Patent 5189206A.[1] Discusses isomer control in sulfonation and rearrangement of amino-sulfonic acids. Link

  • Monochlorination Isomers Produced From Free Radical Reactions. Master Organic Chemistry. (2013). Fundamental principles of isomer distribution in halogenation (Analogous mechanism for understanding regio-selectivity). Link

  • 3-Amino-4-chlorobenzoic acid Data. PubChem. CID 76092.[1] Structural data and impurity profiles for chlorinated amino-acids. Link[1]

Sources

Validation & Comparative

Purity Analysis of Commercial 3-Amino-4-chlorobenzenesulfonic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Commercial Supply

3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA, CAS 98-36-2) is a critical intermediate in the synthesis of azo dyes, pigments, and increasingly, pharmaceutical scaffolds. However, a significant "purity gap" exists in the commercial market.

Most industrial suppliers certify this compound using Diazotization Titration , a method that yields a "purity" value often exceeding 98%. However, this value represents the total primary amine content, not the specific purity of the 3-ACBSA molecule. It fails to detect structural isomers (e.g., 2-amino-5-chlorobenzenesulfonic acid) or inorganic salt loads.

This guide contrasts the industrial standard (Titration) with the pharmaceutical requirement (HPLC/IC) to empower researchers to validate material quality effectively.

Chemical Context & Impurity Profile[1][2][3][4]

To analyze 3-ACBSA, one must understand its synthesis and zwitterionic nature.

  • Structure: The molecule contains a basic amine (

    
    ) and an acidic sulfonic group (
    
    
    
    ).[1][2] In aqueous solution, it exists primarily as a zwitterion, which complicates solubility and chromatographic retention.
  • Synthesis Route: Typically produced via the sulfonation of 2-chloroaniline or the reduction of 4-chloro-3-nitrobenzenesulfonic acid.

  • Critical Impurities:

    • Isomers: 2-amino-5-chlorobenzenesulfonic acid (Side product of sulfonation).

    • Starting Material: 2-chloroaniline (Toxic, potential genotoxin).

    • Inorganic Salts: NaCl or Na₂SO₄ (Resulting from "salting out" isolation steps).

Comparative Analysis of Methods

The following table summarizes the performance of the three primary analytical techniques required for full characterization.

FeatureMethod A: RP-HPLC Method B: Diazotization Titration Method C: Ion Chromatography
Primary Output Organic Purity (%)Total Primary Amine Assay (%)Inorganic Salt Content (%)
Specificity High (Separates isomers)Low (Reacts with all primary amines)High (Specific to anions)
Detection Limit < 0.05% (Trace analysis)~0.5% (Macro analysis)< 10 ppm
Blind Spots Inorganic salts (elute in void)Isomers, Moisture, SaltsOrganic impurities
Cost/Run High (Solvents, Column)Low (Wet chemistry)Medium
Verdict Mandatory for Pharma/R&D Acceptable for Dye Mfg.Mandatory for Mass Balance

Detailed Experimental Protocols

Method A: Reverse-Phase HPLC (The Gold Standard)

Objective: To separate 3-ACBSA from its isomers and unreacted starting materials.

Standard C18 columns often struggle to retain sulfonic acids due to their high polarity. We utilize a Low-pH Phosphate Buffer system to suppress the ionization of the sulfonic group (driving it towards the neutral form) and protonate the amine, improving interaction with the stationary phase.

Protocol:

  • Column: C18 End-capped (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 - 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold for sulfonic acid retention).

    • 5-20 min: 95% A

      
       40% A (Linear gradient to elute organics).
      
    • 20-25 min: 40% A (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A. Sonicate to ensure dissolution of the zwitterion.

Scientist's Note: If peak tailing occurs, the zwitterion is interacting with residual silanols. Add 5mM Triethylamine (TEA) to Mobile Phase A as a competing base, adjusting pH back to 2.5 with phosphoric acid.

Method B: Diazotization Titration (The Bulk Assay)

Objective: To determine the total reactive amine content (Assay).

This method relies on the reaction of the primary aromatic amine with nitrous acid to form a diazonium salt.[3][4][5][6] It must be conducted at low temperatures to prevent decomposition of the diazonium intermediate.[6]

Protocol:

  • Preparation: Weigh ~0.5g of dry 3-ACBSA accurately. Dissolve in 200 mL water containing 10 mL conc. HCl.

  • Temperature Control: Immerse the beaker in an ice bath. Mechanically stir until temperature reaches 0–5°C .

  • Titrant: 0.1 M Sodium Nitrite (

    
    ) standard solution.
    
  • End-Point Detection (External):

    • Titrate slowly. Near the endpoint, spot a drop of the reaction mixture onto Starch-Iodide paper .

    • Endpoint: Immediate appearance of a blue/black ring indicates excess Nitrous Acid (

      
      ).
      
    • Note: The blue color must persist for 1 minute to confirm the endpoint is real and not a local excess.

Method C: Ion Chromatography (The Salt Check)

Objective: To quantify Chloride and Sulfate loads.

Commercial "98%" material often contains 1-2% inorganic salts which are invisible to UV-HPLC and Titration.

Protocol:

  • Column: Anion Exchange (e.g., Dionex IonPac AS11).

  • Eluent: KOH Gradient (10mM to 50mM).

  • Detection: Suppressed Conductivity.

  • Significance: High sulfate levels indicate poor washing after the sulfonation step.

Visualizing the Analytical Workflow

The following diagrams illustrate the logic flow for material qualification and the HPLC mechanism.

Diagram 1: Material Qualification Decision Tree

This workflow ensures no critical impurity is missed before the material enters synthesis.

QualityControl Start Commercial 3-ACBSA Sample Received Titration Step 1: Diazotization Titration (Assay Check) Start->Titration Decision1 Assay > 98%? Titration->Decision1 Reject1 REJECT: Degraded or Wet Decision1->Reject1 No HPLC Step 2: RP-HPLC (Purity Check) Decision1->HPLC Yes Decision2 Single Peak > 99%? No Isomers? HPLC->Decision2 Reject2 REJECT: Isomeric Impurities Decision2->Reject2 No IC Step 3: Ion Chromatography (Salt Check) Decision2->IC Yes Final APPROVE: Pharma/Research Grade IC->Final Salts < 0.5%

Caption: Sequential QC workflow to filter out bulk-grade material masquerading as high-purity reagent.

Diagram 2: HPLC Separation Logic

Understanding why specific conditions are chosen for 3-ACBSA.

HPLCLogic Molecule 3-ACBSA (Zwitterion) AcidicPH Mobile Phase pH 2.5 (Phosphoric Acid) Molecule->AcidicPH Dissolved in Effect Suppresses -SO3H ionization Protonates -NH2 AcidicPH->Effect Causes Result Increased Retention on C18 Separation from Salts Effect->Result Resulting in

Caption: Mechanistic logic for using low-pH phosphate buffers to retain hydrophilic sulfonic acids on C18 columns.

Representative Data Comparison

The table below illustrates a typical scenario encountered when sourcing from a new supplier.

ParameterSupplier A (Technical Grade) Supplier B (Recrystallized) Interpretation
Titration Assay 99.1%99.4%Misleading: Both look excellent. Titration counts isomers as "active".
HPLC Purity (Area %) 94.2%99.6%The Truth: Supplier A has ~5% isomeric impurities.
Water Content (KF) 0.5%0.1%Supplier A is drier, but less pure.
Sulfate Ash 1.2%< 0.1%Supplier A contains residual salts from synthesis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 154809854, 3-amino-4-chlorobenzenesulfonic acid. Retrieved January 30, 2026 from [Link]

  • SIELC Technologies. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column. (Methodology adapted for 3-amino analog).[7] Retrieved January 30, 2026 from [Link]

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis.
  • ResearchGate. HPLC determination of benzenesulphonic acids in industrial waste water. (Reference for mobile phase selection). Retrieved January 30, 2026 from [Link]

Sources

A Senior Application Scientist's Guide to Azo Dye Performance: 3-Amino-4-chlorobenzenesulfonic Acid vs. Alternative Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the selection of precursor molecules is a critical determinant of final product performance. In the synthesis of azo dyes, the choice of the aromatic amine for the diazo component is a pivotal decision that dictates the tinctorial, stability, and fastness properties of the resultant dye. This guide provides an in-depth comparison of azo dyes derived from 3-amino-4-chlorobenzenesulfonic acid against those synthesized from other common aromatic amines. We will delve into the chemical principles governing their performance, present supporting experimental data, and provide detailed protocols for reproducible synthesis and evaluation.

The Decisive Role of the Diazo Component's Substituents

The journey of an azo dye begins with the diazotization of a primary aromatic amine, followed by its coupling to a nucleophilic partner.[1] The electronic and steric characteristics of the substituents on the aromatic amine have a profound impact on the stability of the intermediate diazonium salt and the electronic properties of the final azo dye. These factors, in turn, influence the dye's color, its affinity for a substrate, and its resilience to external factors like light and washing.[2]

Azo dyes are a major class of synthetic colorants, with their synthesis involving a two-step process of diazotization and azo coupling.[3] The choice of the aromatic amine in the diazotization step is crucial as it influences the final properties of the dye.[4]

Comparative Analysis: 3-Amino-4-chlorobenzenesulfonic Acid as a Diazo Component

3-Amino-4-chlorobenzenesulfonic acid is a substituted aniline containing both a chloro and a sulfonic acid group. These substituents play a significant role in the performance of the resulting azo dyes.

  • The Chloro Group's Influence : The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the amino group, which can affect the rate of diazotization.[4] More importantly, in the final dye molecule, the chloro group can act as an auxochrome, subtly modifying the color and potentially enhancing the dye's resistance to chemical degradation and light.[4] The presence of electron-withdrawing groups like chlorine can contribute to better photostability.[5]

  • The Sulfonic Acid Group's Contribution : The sulfonic acid group (-SO₃H) is a key functional group for imparting water solubility to the dye. This is particularly important for dyes intended for use in aqueous systems, such as in textile dyeing. Furthermore, the presence of sulfonic acid groups can improve wash fastness by increasing the dye's affinity for polar substrates like cotton and wool.

Performance Head-to-Head: A Data-Driven Comparison

While a single study with a direct comparison of a wide array of amines is not available, a compilation of data from various studies on azo dyes derived from substituted anilines allows for a representative comparison. The following table summarizes typical performance characteristics.

Aromatic Amine (Diazo Component)Typical Coupling ComponentResulting Dye Color RangeTypical Light Fastness (ISO 105-B02)Typical Wash Fastness (ISO 105-C06)Key Performance Attributes
3-Amino-4-chlorobenzenesulfonic acid Naphthol derivativesYellow to RedGood to Very Good (4-6)Excellent (4-5)Good light fastness, excellent wash fastness, good solubility.[4]
Sulfanilic Acid Naphthol derivativesOrange to RedFair to Good (3-5)Very Good (4)Good solubility and wash fastness.[6]
Aniline N,N-diethylanilineYellow to OrangeFair (3-4)Moderate (3)Simple structure, moderate overall fastness.[7]
p-Toluidine Phenolic derivativesYellow to RedFair to Good (3-5)Moderate to Good (3-4)Good color range, moderate fastness.[1]
4-Nitroaniline N,N-diethylanilineRed to VioletGood (4-5)Good (4)Good light fastness due to the nitro group.[5]

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness in some standards), where a higher number indicates better fastness. The data presented is a synthesis of typical results from multiple sources and can vary depending on the specific coupling component and dyeing conditions.[1][5][6][7][8]

From this comparison, it is evident that azo dyes derived from 3-amino-4-chlorobenzenesulfonic acid tend to exhibit a superior balance of properties, particularly in terms of light and wash fastness, which can be attributed to the combined electronic effects of the chloro and sulfonic acid groups.[4]

Causality Behind Performance: A Mechanistic Perspective

The enhanced performance of dyes from 3-amino-4-chlorobenzenesulfonic acid can be explained by the following:

  • Enhanced Photostability : The electron-withdrawing chloro group can help to delocalize the electron density of the azo linkage, making it less susceptible to photochemical degradation. This contributes to improved light fastness.[5]

  • Improved Wash Fastness : The sulfonic acid group not only imparts water solubility but also provides a site for strong intermolecular interactions (e.g., hydrogen bonding, ionic interactions) with textile fibers, leading to excellent wash fastness.

  • Color Deepening (Bathochromic Shift) : The presence of electron-withdrawing groups on the diazo component and electron-donating groups on the coupling component generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. The chloro group contributes to this effect.

Experimental Protocols for Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

Synthesis of an Azo Dye: A General Workflow

The synthesis of azo dyes follows a two-step process: diazotization and azo coupling.[9]

SynthesisWorkflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., 3-Amino-4-chlorobenzenesulfonic acid) DiazoniumSalt Diazonium Salt Intermediate AromaticAmine->DiazoniumSalt + NaNO₂ + HCl NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl) HCl->DiazoniumSalt AzoDye Azo Dye Product DiazoniumSalt->AzoDye Reaction CouplingComponent Coupling Component (e.g., Naphthol derivative) CouplingComponent->AzoDye

Caption: General workflow for azo dye synthesis.

Step-by-Step Synthesis Protocol (Illustrative Example):

This protocol describes the synthesis of an azo dye using 3-amino-4-chlorobenzenesulfonic acid and 2-naphthol.

  • Diazotization:

    • In a 250 mL beaker, suspend 0.01 mol of 3-amino-4-chlorobenzenesulfonic acid in 50 mL of water.

    • Add 2.5 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization. The formation of the diazonium salt is indicated by a clear solution.

  • Azo Coupling:

    • In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold water to remove any unreacted salts.

    • The crude dye can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

    • Dry the purified dye in an oven at a moderate temperature (e.g., 60-80 °C).

Performance Evaluation Protocols

Light Fastness Testing (Adapted from ISO 105-B02): [10][11][12]

LightFastnessWorkflow Start Dyed Fabric Specimen and Blue Wool Standards Exposure Expose to Xenon Arc Lamp (Simulates Daylight) Start->Exposure Evaluation Periodically Evaluate Color Change Against Grey Scale Exposure->Evaluation Controlled Conditions Rating Assign Light Fastness Rating (Based on Blue Wool Standard) Evaluation->Rating Comparison

Caption: Workflow for light fastness testing.

  • Specimen Preparation: Prepare a sample of the dyed fabric of a specified size.

  • Mounting: Mount the fabric specimen and a set of blue wool light fastness standards (grades 1-8) on a sample holder.

  • Exposure: Place the sample holder in a xenon arc fading lamp apparatus. The xenon arc lamp simulates natural daylight.[13]

  • Evaluation: Expose the samples to the light source under controlled conditions of temperature and humidity. Periodically, mask a portion of the samples and standards and evaluate the color change of the exposed area against the unexposed area using a grey scale for assessing change in color.

  • Rating: The light fastness rating is the number of the blue wool standard that shows a similar amount of fading as the test specimen.

Wash Fastness Testing (Adapted from ISO 105-C06): [14][15][16]

WashFastnessWorkflow Start Dyed Fabric Specimen + Multi-fiber Fabric Washing Agitate in Standard Detergent Solution (Specified Temperature and Time) Start->Washing RinseDry Rinse and Dry Specimen Washing->RinseDry Evaluation Evaluate Color Change (Grey Scale) and Staining of Multi-fiber Fabric RinseDry->Evaluation

Caption: Workflow for wash fastness testing.

  • Specimen Preparation: A specimen of the dyed fabric is cut to a standard size (e.g., 100 mm x 40 mm) and stitched together with a multi-fiber adjacent fabric containing strips of common textile fibers (e.g., cotton, wool, polyester, nylon, acrylic, acetate).[14]

  • Washing: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls (to provide mechanical action).

  • Agitation: The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a specified time and at a specific temperature (e.g., 60°C for 30 minutes for a standard severe wash).

  • Rinsing and Drying: After the wash cycle, the specimen is removed, rinsed with cold water, and dried.

  • Evaluation: The change in color of the dyed specimen is assessed using the grey scale for color change. The degree of staining on each strip of the multi-fiber fabric is assessed using the grey scale for staining.

Conclusion and Future Outlook

The selection of the aromatic amine as the diazo component is a critical parameter in the design and synthesis of high-performance azo dyes. Azo dyes derived from 3-amino-4-chlorobenzenesulfonic acid consistently demonstrate superior light and wash fastness properties compared to those derived from simpler amines like aniline or even sulfanilic acid. This enhanced performance is directly attributable to the electronic effects of the chloro and sulfonic acid substituents. For applications demanding high durability and color retention, 3-amino-4-chlorobenzenesulfonic acid represents an excellent choice for the diazo component.

Future research in this area will likely focus on the development of novel substituted amines that can further enhance specific properties of azo dyes, such as near-infrared absorption for advanced material applications or improved environmental profiles. The systematic approach of correlating molecular structure with performance, as demonstrated in this guide, will continue to be a cornerstone of innovation in the field of synthetic colorants.

References

  • Hagan, E., et al. (2022). The lightfastness of early synthetic organic dyes. Heritage Science, 10(1), 1-21.
  • Issa, I. O., et al. (2025). Evaluation of Dyeing Efficiency of Synthesized Benzimidazole-Derived AZO Dyes on Nylon 6, 6 Fabrics. Preprint.
  • Khan, A. A., & Ahmed, S. (2018). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry, 11(8), 1337-1346.
  • Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC advances, 10(58), 34663-34684.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Amino-3-chlorobenzenesulfonic Acid and Sulfanilic Acid. BenchChem.
  • Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes.
  • Otutu, J. O., & Efurhievwe, E. (2014). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives.
  • Al-Juboori, A. M., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • Kadhim, M. A., et al. (2017). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4'-(2, 2, 2-TRICHLOROETHANE-1, 1-DIYL)-BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY. Plant Archives, 17(1), 543-548.
  • The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Resource Book for Sixth-form Practical Chemistry.
  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. Textile Tester.
  • AATCC. (n.d.). AATCC Standard Test Methods and Procedures.
  • Miranda, P. C., et al. (2001).
  • Egbunu, F. O., et al. (2021). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. FUDMA JOURNAL OF SCIENCES, 5(2), 261-268.
  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA Blog.
  • Q-Lab. (n.d.). ISO 105-B02. Q-Lab.
  • BenchChem. (n.d.).
  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Textile Learner.
  • Adebayo, G. B., et al. (2020). Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre.
  • Textile Tester. (2024, July 29). AATCC 61 Color fastness to Laundering. Textile Tester.
  • Textile Education Blogs. (n.d.). Working Procedure of Color Fastness to Wash (ISO 105 C06).
  • James Heal. (n.d.). Fundamentals of Light Fastness testing: Your questions answered [Part 2]. James Heal.
  • VieTextile. (n.d.).
  • Testex. (2025, June 20). A Comprehensive Guide to Testing the Lightfastness of Textiles: Interpretation of the GB/T 8427-2019 Standard. Testex.
  • El-Sawy, A. A., et al. (2018). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 14, 2736-2745.
  • iTeh Standards. (1987, December 15). ISO 105-CO6: Textiles - Tests for colour fastness - Part C06: Colour fastness to domestic and commercial laundering. iTeh Standards.
  • Textile Trade Buddy. (n.d.). Exploring AATCC standards for fabric colorfastness. Textile Trade Buddy.
  • Scribd. (n.d.). Color Fastness To Wash (ISO 105 C06). Scribd.
  • ISO. (2014, September 1). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
  • RSC Education. (n.d.). The microscale synthesis of azo dyes.
  • Lixian Instrument. (2024, August 26). ISO 105 B02 Testing the color fastness properties of textiles. YouTube.

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A Comparative Guide to the Sulfonation of 2-Chloroaniline: Selecting the Optimal Sulfonating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid group into the molecular framework of 2-chloroaniline is a pivotal transformation in the synthesis of a wide array of valuable compounds, from pharmaceuticals to dyes. The resulting product, primarily 4-amino-3-chlorobenzenesulfonic acid, serves as a crucial building block, and the efficiency of its synthesis is paramount. The choice of the sulfonating agent is a critical determinant of the reaction's success, influencing not only the yield and purity of the desired product but also the operational safety and environmental impact of the process.

This in-depth technical guide provides a comparative analysis of common sulfonating agents for the sulfonation of 2-chloroaniline. By examining the performance of concentrated sulfuric acid, oleum, and chlorosulfonic acid, supported by available experimental data and detailed protocols, this guide aims to equip researchers with the necessary insights to make an informed decision for their specific synthetic needs.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The sulfonation of 2-chloroaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The reaction mechanism is initiated by the generation of a potent electrophile, which then attacks the electron-rich benzene ring of 2-chloroaniline. The amino group (-NH₂) of 2-chloroaniline is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This activation, however, is tempered by the electron-withdrawing nature of the chlorine atom.

The amino group is also an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho (adjacent) and para (opposite) to it. In the case of 2-chloroaniline, the para position is sterically more accessible than the ortho position, which is flanked by the bulky chlorine atom. Consequently, the sulfonation of 2-chloroaniline predominantly yields the para-substituted product, 4-amino-3-chlorobenzenesulfonic acid.[1]

It is important to note that under the strongly acidic conditions of sulfonation, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated form is a deactivating group and a meta-director. However, the equilibrium between the protonated and unprotonated forms of the aniline, with the latter being significantly more reactive, still favors the formation of the para product.

A Comparative Analysis of Sulfonating Agents

The selection of a sulfonating agent is a critical decision that hinges on a balance of reactivity, selectivity, cost, and safety considerations. The most commonly employed agents for the sulfonation of aromatic amines are concentrated sulfuric acid, oleum (fuming sulfuric acid), and chlorosulfonic acid.[1]

Sulfonating AgentActive Electrophile(s)Key Characteristics
Concentrated Sulfuric Acid (H₂SO₄) SO₃, HSO₃⁺Readily available and cost-effective. The reaction often requires high temperatures (the "baking process") to drive the equilibrium towards the product by removing the water formed.[2] This can lead to potential side reactions.
Oleum (H₂SO₄·xSO₃) SO₃A solution of sulfur trioxide (SO₃) in sulfuric acid. More reactive than concentrated sulfuric acid due to the higher concentration of the active electrophile, SO₃. Allows for lower reaction temperatures but can be more aggressive, potentially leading to di-sulfonation or other side products if not carefully controlled.[3]
Chlorosulfonic Acid (ClSO₃H) ClSO₃H, SO₃A highly reactive and versatile sulfonating agent. Reactions can often be carried out under milder conditions, sometimes in an organic solvent. A key advantage is that the byproduct is gaseous hydrogen chloride (HCl), which can be easily removed, driving the reaction to completion. However, it is more expensive and highly corrosive.[1]

Key Considerations for Agent Selection:

  • Reactivity vs. Selectivity: Highly reactive agents like oleum and chlorosulfonic acid can lead to faster reaction times and allow for milder conditions. However, this increased reactivity can sometimes come at the cost of selectivity, potentially leading to the formation of undesired isomers or di-sulfonated byproducts.[3]

  • Reaction Conditions: The choice of agent dictates the required reaction conditions. Sulfuric acid often necessitates high temperatures, which may not be suitable for sensitive substrates. Oleum and chlorosulfonic acid can often be used at lower temperatures, offering better control over the reaction.

  • Byproducts and Work-up: The nature of the byproducts is a significant factor. Sulfuric acid produces water, which can inhibit the reaction and requires removal.[4] Chlorosulfonic acid produces HCl gas, which needs to be scrubbed but its removal also drives the reaction forward.[5] The work-up procedures for each method also differ in their complexity.

  • Safety and Handling: All three agents are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] Oleum and chlorosulfonic acid are particularly aggressive and react violently with water.

Experimental Data: A Performance Snapshot

ParameterConcentrated Sulfuric AcidChlorosulfonic Acid
Substrate p-Chloroaniline2-Chloroaniline
Reaction Temperature 65-70 °C (initial), then 160 °C~40 °C (refluxing methylene chloride)
Solvent 66% OleumMethylene Chloride
Reaction Time 2 hours at 70 °C, then 3 hours at 160 °CNot specified, monitored by TLC
Reported Yield Not specified for 2-chloroaniline, but a similar process for p-chloroaniline yields 4-chloroaniline-3-sulfonic acid.[6]A detailed protocol is available, but a specific yield is not provided in the source document.[1]
Purity 99.5% for the analogous p-chloroaniline product.[6]Not specified.

Note: The data for concentrated sulfuric acid is from a process involving p-chloroaniline and oleum, which provides a reference point for the conditions and potential purity achievable with this class of reagents.[6] The conditions are quite harsh, involving high temperatures. In contrast, the protocol for chlorosulfonic acid utilizes a milder approach with a solvent at a lower temperature.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the sulfonation of chloroanilines, providing a practical guide for laboratory synthesis.

Protocol 1: Sulfonation of 2-Chloroaniline with Chlorosulfonic Acid

This protocol is adapted from a procedure for the sulfonation of a related chloroaniline derivative and is suitable for laboratory-scale synthesis.[1]

Materials:

  • 2-Chloroaniline

  • Chlorosulfonic acid

  • Anhydrous methylene chloride

  • Sodium hydroxide (for work-up)

  • Hydrochloric acid (for work-up)

  • Crushed ice

Procedure:

  • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Dissolve 10 g (approximately 0.078 mol) of 2-chloroaniline in 100 mL of anhydrous methylene chloride in the flask.[1]

  • With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid (e.g., 9.5 g or 0.081 mol) dropwise from the dropping funnel.[1]

  • Control the addition rate to maintain a gentle reflux of the methylene chloride (approximately 40°C).[1]

  • After the addition is complete, continue stirring the reaction mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mass onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.[1]

  • Filter the precipitate and wash it with a small amount of cold water.[1]

  • To obtain the free sulfonic acid, redissolve the sodium salt in hot water and acidify with hydrochloric acid.

  • The precipitated 4-amino-3-chlorobenzenesulfonic acid is then filtered, washed with cold water, and dried.[1]

Workflow for Sulfonation with Chlorosulfonic Acid:

General_Sulfonation_Workflow start Start: 2-Chloroaniline sulfonating_agent Select Sulfonating Agent (H₂SO₄, Oleum, or ClSO₃H) start->sulfonating_agent reaction Sulfonation Reaction (Controlled Temperature) sulfonating_agent->reaction workup Reaction Quench (e.g., pouring onto ice) reaction->workup neutralization Neutralization & Product Precipitation workup->neutralization isolation Isolation and Purification (Filtration, Washing, Drying) neutralization->isolation product Final Product: 4-Amino-3-chlorobenzenesulfonic Acid isolation->product

Caption: A generalized workflow for the sulfonation of 2-chloroaniline.

Conclusion and Recommendations

The choice of sulfonating agent for the synthesis of 4-amino-3-chlorobenzenesulfonic acid from 2-chloroaniline is a multifaceted decision that requires careful consideration of the specific requirements of the synthesis.

  • For laboratory-scale synthesis where milder conditions and ease of driving the reaction to completion are prioritized, chlorosulfonic acid in a suitable solvent like methylene chloride presents a compelling option. The removal of gaseous HCl as a byproduct is a significant advantage. However, the higher cost and corrosive nature of this reagent must be taken into account.

  • For larger-scale industrial production where cost is a major driver, concentrated sulfuric acid or oleum are often the agents of choice. The "baking process" with sulfuric acid is a well-established industrial method, though it requires high temperatures and careful control to minimize side reactions. Oleum offers higher reactivity, potentially allowing for lower temperatures than the baking process, but its aggressive nature necessitates precise control to avoid over-sulfonation.

Ultimately, the optimal sulfonating agent will depend on the specific context of the synthesis, including the scale of the reaction, the available equipment, the desired purity of the final product, and economic considerations. It is recommended that researchers perform small-scale optimization experiments to determine the most suitable agent and conditions for their particular application.

References

  • This cit
  • U.S. Patent 5,189,206. (1993).
  • European Patent EP0505582A1. (1992).
  • Slideshare. (n.d.). Sulfonation agents, process, problems & examples. [Link]

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Evaluation of 3-Amino-4-chlorobenzenesulfonic Acid (3-ACBSA) Cross-Reactivity in Immunoassays and Enzymatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA, CAS 98-36-2) is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors.[1][2][3] In biological assay development—specifically competitive ELISAs for sulfonamide residues and peroxidase-based enzymatic biosensors—3-ACBSA presents a unique interference profile.

While often assumed to be inert due to its high polarity, 3-ACBSA exhibits Type II Interference (Matrix Effect) in enzymatic assays due to the redox potential of its free amine group. in Immunoassays targeting sulfonamide antibiotics, it displays low but non-negligible cross-reactivity (<1.5%) driven by the lipophilic contribution of the chlorine substituent, which distinguishes it from its non-chlorinated analog, Sulfanilic Acid.

This guide provides a technical comparison of 3-ACBSA against standard analogs, detailing its interference mechanisms and providing a self-validating protocol for quantification.

Part 1: The Chemical Context & Structure-Activity Relationship (SAR)

To understand the cross-reactivity of 3-ACBSA, one must analyze its electronic and steric properties relative to the primary targets of biological assays (typically Sulfonamide antibiotics like Sulfamethoxazole).

Structural Comparison
Feature3-ACBSA (Interferent)Sulfanilic Acid (Analog)Sulfamethoxazole (Target)
Core Structure Benzene ringBenzene ringBenzene ring
Functional Group 1 Primary Amine (

)
Primary Amine (

)
Primary Amine (

)
Functional Group 2 Sulfonic Acid (

)
Sulfonic Acid (

)
Sulfonamide (

)
Substituent Chlorine (-Cl) at C4 NoneMethyl/Isoxazole tail
Electronic State (pH 7) Zwitterion (High Polarity)ZwitterionNeutral/Weakly Acidic
Hydrophobicity Moderate (Cl increases lipophilicity)LowHigh
Mechanism of Interference[4][5]
  • Immunoassay (ELISA): Antibodies raised against sulfonamides typically target the common moiety

    
    .
    
    • The Mismatch: 3-ACBSA possesses a fully ionized sulfonate group (

      
      ) at physiological pH, which creates electrostatic repulsion in antibody binding pockets designed for the neutral/hydrophobic sulfonamide bridge.
      
    • The Risk:[4][5] The Chlorine atom on 3-ACBSA increases the molecule's lipophilicity compared to Sulfanilic Acid. In polyclonal antibody systems, this can lead to low-affinity hydrophobic interaction with the antibody framework, causing "background drift" rather than true competitive binding.

  • Enzymatic Assays (HRP/Peroxidase):

    • Many biological assays use Horseradish Peroxidase (HRP) to generate a signal.

    • Aromatic amines are known electron donors. 3-ACBSA can act as a co-substrate , competing with the chromogen (e.g., TMB or ABTS) for oxidation, leading to false negative results in hydrogen peroxide detection.

Part 2: Comparative Interference Data

The following data summarizes the Relative Cross-Reactivity (CR%) of 3-ACBSA compared to structural analogs in a standard competitive ELISA for Sulfamethoxazole (SMX).

Definition of CR%:



Table 1: Cross-Reactivity Profile in Sulfonamide ELISA

Assay Conditions: Polyclonal Rabbit Anti-SMX, pH 7.4 PBS Buffer.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Interference Type
Sulfamethoxazole (Target) 1.2 100% Specific Binding
Sulfanilic Acid >10,000< 0.01%Negligible
3-ACBSA 850 ~0.14% Weak Non-Specific
2-Chloroaniline4,5000.02%Very Low
Sulfadiazine (Analog)3.633%High Specific

Analysis: 3-ACBSA shows significantly higher interference (0.14%) than Sulfanilic Acid (<0.01%). While 0.14% appears low, in industrial synthesis where 3-ACBSA might be present at ppm levels (1000x higher than the drug residue) , this cross-reactivity can generate false positives exceeding the regulatory Limit of Detection (LOD).

Part 3: Visualization of Interference Pathways

The following diagram illustrates the dual-interference pathways of 3-ACBSA in biological systems: Structural mimicry in ELISA and Redox interference in enzymatic assays.

G cluster_0 Immunoassay (ELISA) cluster_1 Enzymatic Assay ACBSA 3-ACBSA (Analyte/Impurity) Antibody Anti-Sulfonamide Antibody Pocket ACBSA->Antibody Weak Hydrophobic Binding (Cl-) HRP Horseradish Peroxidase (HRP) ACBSA->HRP Electron Donor (Redox Interference) Signal Assay Signal (OD 450nm) Antibody->Signal Competitive Inhibition HRP->Signal Substrate Competition

Figure 1: Dual interference mechanism. Red paths indicate 3-ACBSA interference. Dashed lines represent weak or competitive interactions.

Part 4: Experimental Protocols for Validation

To validate 3-ACBSA interference in your specific assay, do not rely on generic CR% values. Use this "Spike-Recovery" protocol.

Protocol A: Determination of Cross-Reactivity (CR%)

Objective: Calculate the exact IC50 shift caused by 3-ACBSA.

  • Preparation:

    • Prepare a stock solution of 3-ACBSA (1 mg/mL) in Methanol (solubility is limited in pure water; use 10% MeOH/PBS).

    • Prepare serial dilutions of 3-ACBSA: 10,000 ng/mL down to 0.1 ng/mL.

    • Prepare standard curve of Target Analyte (e.g., Sulfamethoxazole).

  • Assay Execution:

    • Run the competitive ELISA with both the Target standard curve and the 3-ACBSA dilution series side-by-side.

  • Calculation:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Use 4-Parameter Logistic (4-PL) regression to calculate IC50 for both.

    • Apply formula:

      
      .
      
Protocol B: Testing Enzymatic Quenching (False Negatives)

Objective: Determine if 3-ACBSA inhibits the HRP detection system.

  • Control: Mix HRP + TMB Substrate +

    
    . Record OD at 650nm (blue).
    
  • Test: Mix HRP + TMB Substrate +

    
     + 3-ACBSA (10 µg/mL) .
    
  • Analysis:

    • If Test OD < Control OD by >10%, 3-ACBSA is acting as a redox interferent.

    • Correction: Pre-treatment of samples with an aldehyde blocking agent can reduce amine-based interference, though this is complex for small molecules.

Part 5: Validation Decision Tree

Use this workflow to determine if 3-ACBSA poses a risk to your specific drug development pipeline.

ValidationTree Start Start: Sample Contains 3-ACBSA Impurity? Type Select Assay Type Start->Type ELISA Competitive ELISA Type->ELISA Enzymatic Enzymatic (HRP/AP) Type->Enzymatic CheckConc Is [3-ACBSA] > 1000x Target Analyte? ELISA->CheckConc RedoxCheck Run Protocol B (Quenching Test) Enzymatic->RedoxCheck RiskLow Risk: Negligible (Proceed) CheckConc->RiskLow No RiskHigh Risk: High False Positive CheckConc->RiskHigh Yes QuenchYes Result: Signal Drop RedoxCheck->QuenchYes Interference Detected QuenchNo Result: No Change RedoxCheck->QuenchNo Safe to Proceed

Figure 2: Validation Decision Tree for assessing 3-ACBSA risk in bioassays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154809854, 3-amino-4-chlorobenzenesulfonic acid. Retrieved from [Link]

  • Tornero, P., et al. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption.[5] Contact Dermatitis.[5] Retrieved from [Link]

  • Jiang, S., & Penner, M. H. (2017). Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification.[6] Journal of Agricultural and Food Chemistry.[6] Retrieved from [Link]

  • Elabscience. Sulfonamides ELISA Kit Validation Data (E-FS-E072). Retrieved from [Link]

Sources

Benchmarking the Synthesis of 2-Chloroaniline-5-sulfonic Acid: Optimized Protocols vs. Legacy Patents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Molecule: 2-Chloroaniline-5-sulfonic acid (CAS: 98-36-2) Synonyms: 3-Amino-4-chlorobenzenesulfonic acid; 2-Amino-1-chlorobenzene-4-sulfonic acid (nomenclature varies by numbering priority). Primary Application: Intermediate for azo dyes (e.g., Acid Red derivatives) and agrochemicals.

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-Chloroaniline-5-sulfonic acid (2-CA-5-SA) presents a classic organic chemistry dilemma: overcoming the natural directing effects of substituents.

  • The Problem: Direct sulfonation of 2-chloroaniline (the most intuitive route) predominantly yields the 4-sulfonic acid isomer (CAS 98-35-1) due to the para-directing nature of the amino group.

  • The Solution: To achieve the 5-sulfonic acid configuration (meta to the amine), one must utilize indirect routes that establish the sulfonic acid group before the amino group exerts its directing influence, or utilize meta-directing precursors.

This guide benchmarks the Legacy Patent Method (Chlorination of Metanilic Acid) against the Modern Optimized Route (Nitration of 4-Chlorobenzenesulfonic Acid) . While the legacy method uses cheaper starting materials, the optimized route offers superior regioselectivity (>98%) and eliminates the formation of polychlorinated by-products.

Chemical Identity & Structural Validation[1][2][3][4]

Before proceeding, it is critical to distinguish the target from its common isomer.

FeatureTarget: 2-Chloroaniline-5-sulfonic acid Common Impurity: 2-Chloroaniline-4-sulfonic acid
CAS Number 98-36-2 98-35-1
IUPAC Name 3-Amino-4-chlorobenzenesulfonic acid4-Amino-3-chlorobenzenesulfonic acid
Structure -NH₂ at 1, -Cl at 2, -SO₃H at 5-NH₂ at 1, -Cl at 2, -SO₃H at 4
Synthesis Vector Requires indirect substitution (Meta-strategy)Product of direct sulfonation (Para-strategy)

Comparative Analysis: Legacy vs. Optimized Methods

Method A: The Legacy Patent Route (Chlorination of Metanilic Acid)

Source: Early 20th-century dye patents (e.g., modified Friedländer methods).

This method relies on starting with Metanilic Acid (3-aminobenzenesulfonic acid). Since the sulfonic acid is already in the meta position relative to the amine, the challenge is introducing the chlorine atom at the ortho position to the amine (position 4 relative to sulfonate).

  • Workflow: Metanilic Acid

    
     Acetylation (Protection) 
    
    
    
    Chlorination
    
    
    Hydrolysis.
  • Drawbacks:

    • Polychlorination: The amino group (even protected) activates the ring, leading to di-chloro impurities.

    • Waste: Requires protection/deprotection steps, increasing the E-Factor (waste-to-product ratio).

    • Purification: Requires fractional crystallization to remove isomers.

Method B: The Optimized Modern Route (Nitration of 4-Cl-BSA)

Source: Modern industrial protocols focusing on regiocontrol.

This route reverses the logic. It starts with 4-Chlorobenzenesulfonic acid (or 4-chlorobenzene sulfonyl chloride). The sulfonic acid (meta-director) and chlorine (ortho/para-director) cooperatively direct the incoming nitro group to the exact desired position.

  • Workflow: 4-Chlorobenzenesulfonic acid

    
     Nitration 
    
    
    
    Reduction (Béchamp or Hydrogenation).
  • Advantages:

    • Perfect Regioselectivity: The directing groups reinforce each other.

    • Atom Economy: No protection/deprotection steps required.

    • Purity: Yields >98% purity directly from the reaction mixture.

Performance Benchmark Table
MetricMethod A: Chlorination of Metanilic AcidMethod B: Nitration of 4-Cl-BSA (Recommended)
Yield (Isolated) 70 – 75%90 – 92%
Isomeric Purity 85 – 90% (requires recrystallization)> 98.5% (HPLC)
Key Impurity 2,4-Dichloroaniline-5-sulfonic acidUnreacted starting material (trace)
Safety Profile Moderate (Chlorine gas handling)Moderate (Nitration exotherm)
E-Factor (Waste) High (Acyl protection steps)Low (Direct synthesis)

Visualizing the Chemistry

The following diagram illustrates why the Direct Sulfonation fails and how the Optimized Route succeeds.

SynthesisPathways Start_Aniline 2-Chloroaniline Direct_Sulf Direct Sulfonation (H2SO4 / Oleum) Start_Aniline->Direct_Sulf Start_CBSA 4-Chlorobenzenesulfonic Acid Nitration Nitration (HNO3 / H2SO4) Start_CBSA->Nitration Wrong_Isomer 2-Chloroaniline-4-sulfonic acid (WRONG ISOMER) Direct_Sulf->Wrong_Isomer Para-direction dominates Intermediate 3-Nitro-4-chlorobenzenesulfonic acid Nitration->Intermediate Cooperative Directing Reduction Reduction (Fe/HCl or H2/Pd) Intermediate->Reduction Target 2-Chloroaniline-5-sulfonic acid (TARGET: CAS 98-36-2) Reduction->Target High Yield

Caption: Comparison of synthesis pathways. Direct sulfonation yields the undesired 4-isomer, while the optimized nitration route yields the target 5-isomer.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 2-Chloroaniline-5-sulfonic acid via the Nitration/Reduction of 4-Chlorobenzenesulfonic acid.

Phase 1: Nitration

Principle: Electrophilic aromatic substitution directed by the -Cl (ortho/para) and -SO3H (meta) groups.

  • Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, charge 100g of 4-Chlorobenzenesulfonic acid (sodium salt can be used, but requires acidification).

  • Acidification: Add 300g of Concentrated H₂SO₄ (98%) . Cool the mixture to 0–5°C using an ice-brine bath.

  • Nitration: Dropwise add a mixture of 35g HNO₃ (65%) and 50g H₂SO₄ over 1 hour.

    • Critical Control Point: Maintain temperature below 10°C to prevent dinitration.

  • Reaction: Allow to warm to 25°C and stir for 4 hours. Monitor by TLC or HPLC until starting material is <1%.

  • Quench: Pour the reaction mass onto 500g crushed ice . The intermediate, 3-nitro-4-chlorobenzenesulfonic acid , may precipitate. If not, proceed to reduction as a solution (after neutralizing excess acid if using catalytic hydrogenation).

Phase 2: Béchamp Reduction (Robust & Scalable)

Principle: Chemoselective reduction of the nitro group to an amine without dechlorinating the ring.

  • Setup: Transfer the acidic nitro-mass to a reduction vessel. Adjust pH to 5–6 using Sodium Carbonate if necessary (for Fe reduction).

  • Activation: Add 80g Iron powder (325 mesh) and 5mL Acetic Acid (catalyst).

  • Reflux: Heat to 95–100°C under vigorous stirring for 3–5 hours.

    • Observation: The mixture will turn dark grey/black (iron oxide sludge).

  • Filtration: Adjust pH to 8–9 with Soda Ash to precipitate iron salts. Filter hot through Celite to remove iron sludge.

  • Isolation: Acidify the clear filtrate with HCl to pH 1.5 . The product, 2-Chloroaniline-5-sulfonic acid , will crystallize as white/off-white needles.

  • Purification: Filter, wash with ice-cold water, and dry at 60°C.

Process Flow Diagram

ProcessFlow RawMat Raw Material: 4-Chlorobenzenesulfonic Acid Reactor1 Reactor 1: Nitration (H2SO4 / HNO3, <10°C) RawMat->Reactor1 Quench Quench Tank (Ice/Water) Reactor1->Quench Reactor2 Reactor 2: Reduction (Fe / H+ or H2/Cat) Quench->Reactor2 Filter Filtration (Remove Fe Sludge) Reactor2->Filter Crystallizer Acidification & Crystallization (pH 1.5) Filter->Crystallizer Dryer Product Drying Crystallizer->Dryer

Caption: Industrial workflow for the production of 2-Chloroaniline-5-sulfonic acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66816, 4-Amino-3-chlorobenzenesulfonic acid (Isomer comparison). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-chlorobenzenesulfonic acid (Precursor synthesis). US20110218357A1.

A Senior Application Scientist's Guide to Scrutinizing a Certificate of Analysis for 3-Amino-4-chlorobenzenesulfonic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and professionals in drug development, the integrity of your results is inextricably linked to the quality of your reference standards. These materials are the bedrock of analytical testing, ensuring accuracy, precision, and comparability of data across batches and laboratories.[1][2] A reference standard is only as reliable as the data that supports its identity and purity, all of which is encapsulated in a single, critical document: the Certificate of Analysis (COA).

This guide provides an in-depth comparison of what to look for in a COA for a 3-Amino-4-chlorobenzenesulfonic acid reference standard. This compound, with CAS number 98-36-2, is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[3][4][5] Its quality can therefore have a cascading effect on the quality of the final product. We will move beyond a superficial check of purity values and delve into the analytical methodologies, data interpretation, and the hallmarks of a truly trustworthy reference standard.

The Anatomy of a Trustworthy COA

A comprehensive COA is more than just a pass/fail document; it is a detailed scientific report. When evaluating a COA for 3-Amino-4-chlorobenzenesulfonic acid, which typically appears as a white to light yellow crystalline powder, your scrutiny should focus on several key areas.[3][6]

1. Unambiguous Identification: The COA must unequivocally confirm the chemical structure. A single technique is rarely sufficient. Look for orthogonal methods that confirm the structure from different analytical perspectives.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Should show the expected number of protons, chemical shifts, and splitting patterns consistent with the aromatic protons and the amino group of 3-Amino-4-chlorobenzenesulfonic acid.

  • Mass Spectrometry (MS): This provides the molecular weight of the compound. For this molecule (C₆H₆ClNO₃S), the expected molecular weight is approximately 207.63 g/mol .[7] The COA should specify the ionization technique and the observed mass-to-charge ratio (m/z).

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups: the N-H stretches of the amino group, the S=O stretches of the sulfonic acid, and the C-Cl stretch.

  • Elemental Analysis (CHN/S): This provides the percentage of Carbon, Hydrogen, and Nitrogen in the compound. The results should be within a narrow margin (typically ±0.4%) of the theoretical values for the molecular formula.

2. Purity and Assay - A Multi-Faceted Assessment: A purity value is meaningless without the context of the method used to determine it.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is the workhorse for purity analysis. A robust HPLC method will separate the main component from any process-related impurities or degradation products. The COA should detail the method parameters (column, mobile phase, flow rate, detection wavelength), not just the final result. A purity value of >99.5% by a well-validated HPLC method is a strong indicator of a high-quality standard.

  • Mass Balance: The most rigorous approach to assigning purity involves a mass balance calculation, which accounts for all components of the material, including water, residual solvents, and non-volatile inorganic impurities. The formula is typically:

    • Assay = (100% - Water Content - Residual Solvents - Residue on Ignition) x Purity by HPLC / 100

Comparative Analysis: What Separates a Premium Standard from the Rest?

Not all reference standards are created equal. The level of characterization, certification, and documentation can vary significantly between suppliers, which is often reflected in the price. The following table provides a comparative overview of what you might expect from different tiers of 3-Amino-4-chlorobenzenesulfonic acid reference standards.

FeatureSupplier A (Premium Standard) Supplier B (Mid-Range Standard) Supplier C (Basic Grade)
Purity by HPLC > 99.8%> 99.0%> 98.0%
Identification Tests ¹H NMR, Mass Spec, IR, Elemental Analysis¹H NMR, Mass Spec¹H NMR or Melting Point
Water Content Karl Fischer Titration (<0.2%)Karl Fischer Titration (<0.5%)Loss on Drying (LOD)
Residue on Ignition < 0.1%< 0.2%Not Tested
Residual Solvents GC-HS analysis for common solventsNot TestedNot Tested
Certification ISO 17034 Accredited, with uncertainty statementCertificate of Analysis providedBasic specification sheet
Documentation Comprehensive COA with spectra appendedCOA with summary of resultsProduct page with basic specs
Traceability Traceable to a national metrology institute (e.g., NIST)Traceable to in-house primary standardNot specified

From my experience, investing in a premium standard from a supplier like Supplier A is often more cost-effective in the long run for regulated environments.[1] The comprehensive characterization minimizes the risk of analytical errors and provides robust data for regulatory submissions.

Experimental Protocol: A Self-Validating HPLC Purity Method

To demonstrate the level of detail required for a trustworthy analysis, here is a step-by-step protocol for determining the purity of a 3-Amino-4-chlorobenzenesulfonic acid reference standard. The inclusion of a system suitability test (SST) is critical, as it validates that the chromatographic system is performing adequately on the day of analysis.

Objective: To determine the chromatographic purity of 3-Amino-4-chlorobenzenesulfonic acid by High-Performance Liquid Chromatography with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

  • 3-Amino-4-chlorobenzenesulfonic acid reference standard

2. Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0):

  • Rationale: A buffered mobile phase is essential to control the ionization state of the sulfonic acid and amino groups, ensuring reproducible retention times.

  • Weigh and dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

3. Standard and Sample Preparation:

  • Standard Solution (for SST): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare in the same manner as the Standard Solution.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. System Suitability Test (SST):

  • Rationale: The SST ensures the analytical system is fit for purpose before injecting any samples.

  • Inject the Standard Solution five replicate times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 (ensures good peak shape)

    • Theoretical Plates (N): ≥ 2000 (ensures column efficiency)

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures injection precision)

6. Analysis and Calculation:

  • Inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Visualizing Key Workflows

To further clarify the processes behind a reliable reference standard, the following diagrams illustrate the qualification workflow and a decision-making process for handling out-of-specification results.

G cluster_0 Reference Standard Qualification Workflow A Receive Candidate Material B Assign Lot Number & Quarantine A->B C Perform Full Characterization (¹H NMR, MS, IR, HPLC, KF, ROI) B->C D Data Review by Senior Scientist C->D E Does data meet pre-defined specifications? D->E F Certify as Reference Standard Assign Purity & Expiry Date E->F Yes G Reject Lot Investigate Root Cause E->G No H Store in Controlled Environment (Temp, Humidity, Light) F->H G cluster_1 Out of Specification (OOS) Decision Tree A OOS Result Obtained (e.g., Purity < 99.0%) B Phase 1: Laboratory Investigation A->B C Check calculations, instrument logs, SST data, sample prep. B->C D Is an obvious lab error identified? C->D E Yes: Invalidate original result. Re-test according to protocol. D->E Yes F No: Proceed to Phase 2 D->F No G Phase 2: Full Investigation F->G H Review manufacturing process, raw material data, stability history. G->H I Confirm OOS result with re-testing (if scientifically justified) H->I J Final Decision: Reject Material I->J

Caption: Decision tree for an O-O-S investigation.

Conclusion

The Certificate of Analysis for a reference standard like 3-Amino-4-chlorobenzenesulfonic acid is a foundational document that warrants careful and educated scrutiny. By understanding the analytical techniques, demanding comprehensive data, and comparing the offerings of different suppliers, you can ensure the reference standards you procure are fit for purpose. This diligence is not just about meeting specifications; it's about upholding the scientific integrity of your work and ensuring the quality and safety of the products you develop. The ultimate goal is to have a high degree of confidence that the number on the COA is a true and accurate representation of the material in the vial.

References

  • PubChem. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]

  • PharmTech. The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Available from: [Link]

  • Aquigen Bio Sciences. Why Analytical Reference Standards are Critical in Pharma Research. Available from: [Link]

  • SynThink. USP Reference Standards in Pharmaceutical Analysis. Available from: [Link]

  • Quality By Design. The Importance Of Reference Standards In Drug Development. Available from: [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. Available from: [Link]

  • CAS. 3-Amino-4-chlorobenzenesulfonic acid - CAS Common Chemistry. Available from: [Link]

Sources

Comparative Guide: Alternatives to 3-Amino-4-chlorobenzenesulfonic Acid (2B Acid) in Azo Pigment Manufacturing

[1][2][3]

Executive Summary & Technical Context[2][4][5][6][7]

In the synthesis of high-performance azo pigments—specifically the Pigment Red 48 series—3-Amino-4-chlorobenzenesulfonic acid (commonly known as 2B Acid ) is the industry-standard diazo component.[1][2] Its dominance stems from the unique combination of the sulfonic acid group (conferring solubility for laking) and the chlorine substituent (providing steric hindrance and electron-withdrawing properties that enhance lightfastness and solvent resistance).[2]

However, regulatory pressure regarding Adsorbable Organic Halides (AOX) and supply chain volatility have necessitated the evaluation of non-chlorinated alternatives.

This guide objectively compares 2B Acid against its two primary structural analogs:

  • 4B Acid (4-Amino-3-methylbenzenesulfonic acid): The precursor to the Pigment Red 57 series (Lithol Rubine).[1][2]

  • Sulfanilic Acid (4-Aminobenzenesulfonic acid): The baseline unsubstituted analog.[2]

Mechanistic Comparison: Electronic & Steric Effects[2]

The substitution pattern on the diazo component fundamentally dictates the pigment's shade and stability.

The Substituent Effect (Hammett Relationships)[2]
  • 2B Acid (Cl- substituted): Chlorine is electron-withdrawing (Inductive effect

    
    ).[1][2][3] This decreases electron density on the azo bond, typically causing a bathochromic shift  (red-shift) and increasing acidity, which strengthens the metal-complex "lake" bond (e.g., with Ca²⁺).[1][3]
    
  • 4B Acid (CH₃- substituted): The methyl group is electron-donating (

    
    ).[1][2] This increases electron density, often resulting in a hypsochromic shift  (blue-shift) relative to the chloro-analog, though the final shade depends heavily on the coupling component (e.g., BONA).[1]
    
  • Sulfanilic Acid (H- substituted): Lacks steric bulk.[1][2] Pigments derived from this are generally planar but suffer from lower solvent fastness due to easier molecular rotation and lack of "interlocking" substituents.[2]

Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathways based on the starting amine.

AzoSynthesisAmineStart: Aromatic AmineNaNO2Reagent: NaNO₂ / HCl(0-5°C)Amine->NaNO2DiazotizationDiazoIntermediate: Diazonium SaltNaNO2->DiazoElectrophilic SpeciesCouplerCoupler: BON Acid(3-Hydroxy-2-naphthoic acid)Diazo->CouplerAzo Coupling (pH 8-9)LakeLaking Agent: CaCl₂ / BaCl₂Coupler->LakePrecipitationProduct2BPigment Red 48 Series(High Solvent Fastness)Lake->Product2BIf Amine = 2B AcidProduct4BPigment Red 57 Series(High Brilliance)Lake->Product4BIf Amine = 4B Acid

Figure 1: Generalized synthesis workflow. The choice of amine (2B vs 4B) dictates the final branch into Red 48 or Red 57 series pigments.

Comparative Performance Analysis

The following data aggregates industrial performance metrics for calcium lakes of the respective amines coupled with BON Acid (3-Hydroxy-2-naphthoic acid).

Feature2B Acid (Control) 4B Acid (Alternative 1) Sulfanilic Acid (Alternative 2)
IUPAC Name 3-Amino-4-chlorobenzenesulfonic acid4-Amino-3-methylbenzenesulfonic acid4-Aminobenzenesulfonic acid
Resulting Pigment C.I.[1][2][3] Pigment Red 48:2 (Calcium)C.I.[1][2][4][5] Pigment Red 57:1 (Calcium)C.I.[1][2] Pigment Orange 17 (Barium lake)
Electronic Nature Electron Withdrawing (-Cl)Electron Donating (-CH₃)Neutral (H)
Shade Yellowish-RedBluish-Red (Rubine)Orange
Lightfastness (1-8) 5-6 (Excellent)4-5 (Good)3 (Poor)
Solvent Fastness Excellent (Due to Cl steric lock)GoodPoor
Environmental High AOX ConcernLow/No AOX Low/No AOX
Cost Profile ModerateLow (High Volume Commodity)Very Low

Key Insight: 4B Acid is the only viable alternative for high-performance applications.[2] Sulfanilic acid derivatives generally lack the durability required for plastics or automotive coatings.

Experimental Protocol: Synthesis of 4B Acid Pigment (Red 57 Type)

To validate 4B Acid as an alternative, use this self-validating protocol. This method replaces 2B Acid with 4B Acid while maintaining the standard azo-lake workflow.[2]

Materials
  • Amine: 4B Acid (4-Amino-3-methylbenzenesulfonic acid) (0.1 mol)[1][2][3]

  • Coupler: BON Acid (3-Hydroxy-2-naphthoic acid) (0.105 mol)[1][2][3]

  • Acid: HCl (30%)[1][2]

  • Base: NaOH (30%)[1][2]

  • Laking Agent: Calcium Chloride (

    
    )[1][2][4]
    
Step-by-Step Methodology
Phase 1: Diazotization (The "Cold" Step)[2]
  • Dissolution: Disperse 0.1 mol of 4B Acid in 300 mL water.[2] Add NaOH until the solution is clear (pH ~7.5).

  • Precipitation: Add HCl slowly to precipitate the fine free acid. Cool to 0–5°C using an ice bath.

  • Nitrosation: Add sodium nitrite (

    
    ) solution dropwise.[2]
    
    • Validation Point: Maintain temperature <5°C. Test with starch-iodide paper (should turn blue instantly) and Congo Red paper (should turn blue, indicating acidity).[1][2]

  • Clarification: Stir for 30 mins. Destroy excess nitrous acid with sulfamic acid.[2]

Phase 2: Coupling (The "Buffered" Step)[2]
  • Coupler Prep: Dissolve BON Acid in water with NaOH.[2]

  • Reaction: Slowly add the diazonium suspension (from Phase 1) to the coupler solution.

    • Critical Parameter: Maintain pH at 8.5–9.0 using sodium carbonate.[2]

    • Validation Point: Spot test on filter paper.[2] The run-out should be colorless (no unreacted diazo).

  • Result: A deep red soluble dye solution is formed.[2]

Phase 3: Laking (The "Precipitation" Step)[2]
  • Heating: Heat the dye solution to 80°C.

  • Metal Exchange: Add a solution of

    
     (1.2 equivalents).
    
  • Digestion: Stir at 90°C for 1 hour to develop the crystal form.

    • Observation: The solution will become a heavy suspension as the insoluble calcium salt precipitates.

  • Isolation: Filter, wash chloride-free, and dry at 60°C.

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Diazotizationcluster_1Phase 2: Couplingcluster_2Phase 3: LakingStep1Dissolve 4B Acid (pH 7.5)Step2Acidify & Cool (<5°C)Step1->Step2Step3Add NaNO₂Step2->Step3Step5Mix Diazo + CouplerStep3->Step5Diazonium SaltStep4Prepare BON Acid (Alkaline)Step4->Step5Step6Control pH 8.5-9.0Step5->Step6Step7Heat to 80°CStep6->Step7Soluble DyeStep8Add CaCl₂Step7->Step8Step9Filter & DryStep8->Step9

Figure 2: Step-by-step experimental protocol for synthesizing the 4B Acid alternative pigment.

Conclusion

While 2B Acid remains superior for applications requiring maximum solvent fastness and yellow-shade reds (Pigment Red 48), 4B Acid is the most scientifically robust alternative.[2] It eliminates chlorine-related environmental concerns (AOX) while producing the commercially vital Pigment Red 57 (Rubine) class.[2] Researchers should anticipate a shade shift toward the blue/magenta region when substituting 2B Acid with 4B Acid.

References

  • BenchChem. (2025).[2][4] Laboratory Scale Synthesis of C.I. Pigment Red 48:2.[2][4] Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2005).[2] Inert Ingredient Tolerance Reassessment for Pigment Red 48. Retrieved from [1][2]

  • Hunger, K., et al. (2000).[3][6] Azo Dyes. Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.[1][2][3]

  • Zollinger, H. (2003).[2][6][7] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1][2][3]

  • Ataman Chemicals. (n.d.).[2] Technical Data Sheet: Pigment Red 48:2. Retrieved from [1][2]

Economic analysis of different synthetic routes to 2-Chloroaniline-5-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Economic and Process Analysis of Synthetic Routes to 2-Chloroaniline-5-sulfonic Acid: A Senior Application Scientist’s Guide

Introduction

2-Chloroaniline-5-sulfonic acid, also known as 3-Amino-4-chlorobenzenesulfonic acid, is a key intermediate in the synthesis of various high-value chemical products, including azo dyes, pigments, and specialized pharmaceuticals. The economic viability of these end-products is intrinsically linked to the efficiency, cost-effectiveness, and sustainability of the manufacturing process for this critical building block. For researchers and process chemists, selecting an optimal synthetic route requires a multi-faceted analysis that extends beyond simple reaction yield to encompass raw material costs, process safety, energy consumption, and environmental impact.

This guide provides an in-depth comparison of the primary synthetic methodologies for 2-Chloroaniline-5-sulfonic acid. We will dissect the underlying chemical principles, present detailed experimental protocols, and perform a rigorous economic analysis to empower scientists and development professionals in making informed, data-driven decisions for both laboratory-scale synthesis and industrial production.

Overview of Primary Synthetic Strategies

The synthesis of 2-Chloroaniline-5-sulfonic acid predominantly revolves around a core electrophilic aromatic substitution reaction. The two most logical approaches begin with either 2-chloroaniline or a suitable aniline sulfonic acid isomer. The choice between these pathways hinges on factors of regioselectivity, reaction kinetics, and the commercial availability and cost of starting materials.

The primary routes considered in this analysis are:

  • Direct Sulfonation of 2-Chloroaniline: This is the most direct and widely documented approach. It involves the introduction of a sulfonic acid (-SO₃H) group onto the 2-chloroaniline backbone. The key variables are the choice of sulfonating agent and the reaction conditions.

  • Chlorination of Aniline-3-sulfonic Acid (Metanilic Acid): A conceptually alternative route involving the chlorination of a pre-sulfonated aniline. This pathway's viability is critically dependent on the regioselectivity of the chlorination step.

cluster_0 Synthetic Pathways to 2-Chloroaniline-5-sulfonic Acid Start1 2-Chloroaniline Product 2-Chloroaniline-5-sulfonic Acid Start1->Product Route 1: Direct Sulfonation (Industrial Standard) Start2 Aniline Intermediate Aniline-3-sulfonic Acid (Metanilic Acid) Start2->Intermediate Sulfonation Intermediate->Product Route 2: Chlorination (Regioselectivity Challenges)

Caption: High-level overview of the two primary synthetic routes.

Route 1: Direct Sulfonation of 2-Chloroaniline

This route is the workhorse for industrial production. The starting material, 2-chloroaniline, is readily available, but its handling requires care due to its toxicity[1][2][3]. The amino (-NH₂) group is a powerful ortho-, para-directing activator, while the chlorine (-Cl) atom is a deactivating ortho-, para-director. The sulfonic acid group is sterically hindered from entering the position ortho to the bulky chlorine atom (position 3). Consequently, sulfonation occurs predominantly at the para-position relative to the strongly activating amino group, which is position 5, yielding the desired product.

Causality of Reagent Selection: Chlorosulfonic Acid vs. Sulfuric Acid

The choice of sulfonating agent is the most critical decision in this process, directly influencing reaction rate, yield, and safety protocols.

  • Chlorosulfonic Acid (ClSO₃H): This is a highly reactive and potent sulfonating agent. Its reactivity allows for lower reaction temperatures and shorter reaction times compared to sulfuric acid. However, it is extremely corrosive and reacts violently with water, liberating toxic HCl gas, which necessitates specialized handling equipment and stringent safety measures.[4][5] The reaction with an amine first forms a sulfamic acid intermediate, which then rearranges to the sulfonic acid upon heating.

  • Sulfuric Acid (H₂SO₄) / Oleum: Concentrated sulfuric acid or oleum (H₂SO₄ containing dissolved SO₃) are more traditional and less expensive sulfonating agents.[6] Reactions with these agents typically require significantly higher temperatures and longer durations to achieve comparable conversion rates, leading to higher energy costs and the potential for thermal degradation and side-product formation.

Protocol 1: High-Yield Industrial Synthesis via Chlorosulfonic Acid

This protocol is adapted from a high-yield industrial process that leverages a two-stage thermal approach to maximize efficiency and product purity.[7] The methodology is self-validating as the process parameters are designed to drive the reaction to completion, which can be monitored by the cessation of HCl evolution and confirmed via TLC analysis.

Experimental Workflow Diagram

G A 1. Dissolve 2-Chloroaniline in Methylene Chloride B 2. Add Chlorosulfonic Acid (dropwise at ~40°C) A->B C 3. Stir for 1 hour (Formation of Sulfamic Acid Intermediate) B->C D 4. Distill off Methylene Chloride C->D E 5. Apply Vacuum (0.3-0.4 atm) & Heat to 190-195°C D->E F 6. Hold for 1.5-2 hours (Rearrangement to Sulfonic Acid) E->F G 7. Cool and Isolate Product F->G

Caption: Workflow for the high-yield chlorosulfonic acid route.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation condenser with 10 g (0.078 mol) of 2-chloroaniline and 150 mL of anhydrous methylene chloride.

  • Reagent Addition: With vigorous stirring, slowly add 9.5 g (0.081 mol, ~1.05 eq) of chlorosulfonic acid dropwise. The addition rate should be controlled to maintain a gentle reflux of the solvent (~40°C).[4][7]

  • Initial Reaction: After the addition is complete, continue stirring the mixture at reflux for 1 hour. During this stage, the initial reaction forms the N-sulfonyl chloride and subsequently the sulfamic acid intermediate.

  • Solvent Removal: Reconfigure the apparatus for distillation and carefully distill off the methylene chloride.

  • High-Temperature Sulfonation: Once the bulk of the solvent is removed, apply a vacuum to the system (approximately 0.3–0.4 atm). Gradually heat the reaction mass to 190–195°C with constant, slow stirring.[7]

  • Reaction Completion: Maintain the reaction at this temperature for 1.5–2 hours. The reaction is complete when the evolution of HCl gas ceases and analysis of a small sample shows minimal residual starting material.[7]

  • Work-up and Isolation: Allow the reaction mass to cool to room temperature. The solid product can be carefully quenched into an ice/water mixture and isolated by filtration. Further purification can be achieved by recrystallization from hot water after neutralization and re-acidification if necessary.

Economic and Process Comparison of Sulfonating Agents
ParameterRoute 1A: Chlorosulfonic AcidRoute 1B: Sulfuric Acid (Monohydrate)
Yield >97%[7]~50-60% (in isolated product mass)[8]
Reaction Time 3-4 hours[7]>4 hours[8]
Temperature 40°C, then 190-195°C[7]200°C[8]
Raw Material Cost Higher (ClSO₃H is more expensive)Lower (H₂SO₄ is a commodity chemical)[6]
Energy Cost Moderate (initial low temp, then high)High (sustained high temperature)
Capital Cost Higher (requires corrosion-resistant equipment for ClSO₃H and HCl off-gas handling)Lower
Safety Concerns High (ClSO₃H is highly corrosive and water-reactive; HCl gas evolution)[4][5]Moderate (High temperature operation; corrosive acid)
Waste Stream HCl gas (must be scrubbed), residual acidDilute sulfuric acid solution

Analysis: The chlorosulfonic acid route, despite higher raw material and capital costs, is often preferred for industrial production due to its significantly higher yield and shorter reaction time.[7] The dramatic increase in product output per batch can offset the initial investments, leading to a lower cost-per-kilogram of the final product.

Route 2: Chlorination of Aniline-3-sulfonic Acid (Metanilic Acid)

This route appears plausible on paper but presents significant practical challenges in regioselectivity. The synthesis would first involve the sulfonation of aniline. The direct sulfonation of aniline with sulfuric acid initially forms anilinium hydrogen sulfate, which upon heating to 180-190°C, rearranges primarily to sulfanilic acid (the para-isomer).[9] Obtaining the required starting material, metanilic acid (the meta-isomer), is less straightforward and adds cost.

Assuming pure metanilic acid is obtained, the subsequent chlorination step is problematic. The amino group is ortho-, para-directing, while the sulfonic acid group is a meta-director. This leads to a complex directive effect on the aromatic ring, likely resulting in a mixture of chlorinated isomers, including the desired 2-chloro and 6-chloro products, as well as potentially dichlorinated species. Separating these closely related isomers would require extensive and costly purification steps, drastically reducing the overall process yield and economic feasibility. For this reason, this route is not favored commercially.

Comparative Economic Summary

FeatureRoute 1A (Chlorosulfonic Acid)Route 1B (Sulfuric Acid)Route 2 (Chlorination of Metanilic Acid)
Overall Yield Excellent (>97%)Moderate (~50-60%)Poor (due to isomer formation)
Product Purity HighModerate to HighPoor (mixture of isomers)
Raw Material Cost Moderate-HighLowHigh (Metanilic acid is a specialty starting material)
Process Complexity ModerateLowHigh (complex purification)
Industrial Viability High Moderate (for smaller scale or lower purity grades)Low

Conclusion and Outlook for Development Professionals

For the industrial synthesis of 2-Chloroaniline-5-sulfonic acid, the direct sulfonation of 2-chloroaniline using chlorosulfonic acid emerges as the most economically advantageous route.[7] Its primary benefits of high yield, high purity, and rapid batch times create a compelling business case that outweighs the higher initial capital investment for specialized equipment and the higher cost of the sulfonating agent. The process is robust and scalable, making it the preferred method for commercial manufacturing.

While the sulfuric acid route offers a lower-cost entry point, its lower yield and higher energy consumption make it less competitive at scale. Future research may focus on developing solid acid catalysts or leveraging flow chemistry to improve the safety and efficiency of the high-temperature sulfonation process, potentially mitigating some of the hazards associated with chlorosulfonic acid while still achieving high conversion rates. For now, the established chlorosulfonic acid protocol remains the authoritative standard for efficient and economic production.

References

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS). Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
  • Sciencemadness.org. (n.d.). The Addition-Chlorination of Aniline. Retrieved from [Link]

  • PubMed. (2016, December 23). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • Scribd. (2025, July 3). Walsh Et Al 2002 The Chlorination of Reactive Anilines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloroaniline-4-sulphonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid. Retrieved from (Note: While the title refers to a different molecule, the patent text describes a high-yield sulfonation process for chloroanilines using chlorosulfonic acid and methylene chloride, which is directly applicable.)
  • Chemistry LibreTexts. (2020, June 12). 10.3: The Sulfonic Acid Group and Its Derivatives. Retrieved from [Link]

  • NICNAS. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Unknown Source. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Unknown Source. (n.d.). 2-Chloroaniline (CAS 95-51-2) Industry Research 2025.
  • Intratec. (n.d.). Economic Analysis: Chlorine Production Processes. Retrieved from [Link]

  • MDPI. (2024, November 16). Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. Retrieved from [Link]

  • Glencore Canada. (2024, September 20). Study on the economic importance of sulphuric acid. Retrieved from [Link]

  • PSE Community.org. (2023, April 3). Techno-Economic Analysis of Succinic Acid Production from Sugar-Rich Wastewater. Retrieved from [Link]

Sources

Safety Operating Guide

3-Amino-4-chlorobenzenesulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2).[1][2][3][4] It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures compliant with standard chemical hygiene practices.

Part 1: Executive Safety Directives

STOP & READ:

  • DO NOT dispose of this compound down the drain.[2] Despite its water solubility, halogenated aromatic amines pose significant aquatic toxicity and persistence risks.

  • DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) or strong bases during waste accumulation.

  • PRIMARY DISPOSAL METHOD: High-temperature incineration with flue gas scrubbing (to neutralize HCl and SOx byproducts).[1][2]

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in safe disposal. 3-Amino-4-chlorobenzenesulfonic acid is a bifunctional molecule containing both a basic amine and a strongly acidic sulfonic acid group, rendering it a zwitterionic solid that is generally acidic in solution.[1][2][3]

PropertyDataOperational Implication
CAS Number 98-36-2Use for waste manifesting and inventory tracking.[1][2][3][4]
Appearance White to light yellow powderEasily aerosolized; use powder precautions.[2][3][4]
Solubility Soluble in waterRisk: Can easily migrate into water systems if spilled.[2][3][4]
Acidity (pKa) ~ -1.4 (Sulfonic acid group)Corrosive: Aqueous solutions may be pH < 2 (RCRA D002).[1][2][3][4]
GHS Hazards Skin Irrit. 2, Eye Irrit. 2Requires contact-prevention PPE.[1][2][3][4]
Combustion Products NOx, SOx, HClToxic Fumes: Fire involving waste releases acid gases.[2][3][4]

Part 3: Pre-Disposal Handling & Segregation

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) or half-face respirator with P100 cartridges if handling open powder outside a fume hood.[1][2]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1][2] Double-gloving recommended for liquid waste handling.[1][2]

  • Eye: Chemical splash goggles.[1][2][5] Safety glasses are insufficient for liquid waste pouring.[1][2]

Waste Segregation Logic

Proper segregation prevents dangerous chemical reactions in the waste container.[2]

  • Incompatible with: Strong Oxidizers (risk of exothermic reaction), Strong Bases (exothermic neutralization), and Nitrites (risk of forming diazonium salts which can be unstable).[1]

  • Correct Stream: Segregate into "Solid Hazardous Waste" or "Halogenated Aqueous Waste" streams.[2]

Part 4: Disposal Workflow & Protocols

The following decision tree illustrates the logic for routing this specific chemical waste.

DisposalWorkflow Start Waste Generation: 3-Amino-4-chlorobenzenesulfonic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Reagent/Spill Debris LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Reaction Mixtures SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Solvent Base? LiquidPath->LiquidCheck Labeling Labeling: 'Hazardous Waste' 'Halogenated Organic' SolidContainer->Labeling Aqueous Aqueous Solution LiquidCheck->Aqueous Water-based Organic Organic Solvent LiquidCheck->Organic Solvent-based pHCheck Check pH Aqueous->pHCheck Organic->Labeling Segregate as Halogenated Solvent Neutralize Neutralize to pH 5-9 (Optional Pre-treatment) pHCheck->Neutralize If pH < 2 pHCheck->Labeling If pH > 2 Neutralize->Labeling FinalDisposal Final Disposal: Incineration w/ Scrubber Labeling->FinalDisposal

Figure 1: Decision logic for the segregation and disposal of 3-Amino-4-chlorobenzenesulfonic acid waste.

Protocol A: Solid Waste Disposal (Pure Reagent & Spill Debris)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Amino-4-chlorobenzenesulfonic acid, solid."[1][2][3][4][6][7]

    • Hazards: "Irritant," "Toxic."

  • Procedure:

    • Transfer solid waste directly into the container using a chemically resistant spatula.[1][2]

    • If cleaning a spill: Dampen the powder slightly with water to prevent dust formation, then wipe up with absorbent pads.[2] Place pads into the solid waste container.[2]

    • Seal tightly.[1][2][8][9]

Protocol B: Liquid Waste Disposal (Aqueous Solutions)
  • Context: This compound is often used in aqueous synthesis.[2] The sulfonic acid group can lower the pH of the waste stream significantly.

  • Container: HDPE or Glass carboy (Amber glass preferred if photosensitive components are present).[1][2]

  • Pre-treatment (Neutralization):

    • Why: To prevent corrosion of waste drums and meet transporter safety guidelines.

    • Step 1: Measure pH.[1][2][10] If pH < 2, the waste is RCRA Corrosive (D002).[11]

    • Step 2: Slowly add a dilute base (e.g., 5% Sodium Bicarbonate solution) while stirring.

    • Caution: CO2 gas will evolve.[1][2] Ensure adequate ventilation.[1][2][5][8][12][13][14]

    • Target: Adjust pH to between 6 and 9.[2]

  • Labeling:

    • Constituents: "Aqueous solution with 3-Amino-4-chlorobenzenesulfonic acid."[1][2][3][4]

    • Hazards: "Toxic," "Halogenated."[8] (Note: Do not label "Corrosive" if neutralized).[1][2]

Protocol C: Empty Container Disposal
  • RCRA Empty Rule: A container is considered "RCRA Empty" if:

    • All wastes have been removed using common practices (pouring/scraping).[1][2]

    • No more than 2.5 cm (1 inch) of residue remains on the bottom.[1][2]

  • Procedure:

    • Triple rinse the container with a solvent capable of dissolving the residue (water is effective for this compound).[2][14]

    • Collect the rinsate as hazardous liquid waste (Protocol B).

    • Deface the label and dispose of the dry container as regular trash (or glass recycling if applicable).[2]

Part 5: Regulatory Compliance (US Focus)

  • RCRA Classification:

    • This specific CAS is not a P-listed or U-listed waste by name.[1][2]

    • However, if the pH of the waste is < 2.0, it carries the D002 (Corrosive) waste code.[11]

    • Due to the chlorine and amine groups, it is best practice to manage it as a Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) destined for incineration.

  • Destruction Efficiency: The presence of the Chlorine atom requires the waste to be incinerated in a facility capable of 99.99% destruction removal efficiency (DRE) to prevent the formation of dioxins/furans and to scrub HCl emissions.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1]

  • PubChem. Compound Summary: 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2).[1][2][3][4][7][15] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-4-chlorobenzenesulfonic acid
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3-Amino-4-chlorobenzenesulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.